Hydroxylamine, N-hydroxy-
Description
Academic Significance and Evolving Research Directions in N-Hydroxyamine Chemistry
The academic significance of N-hydroxyamines has expanded considerably in recent years. mdpi.com Historically, their chemistry was less explored compared to other nitrogen-containing functional groups. mdpi.com However, recent developments have highlighted their potential in a broad range of applications, prompting a renewed interest from the synthetic community. mdpi.com
Furthermore, N-hydroxylamines are being investigated for their biological activities. They have been identified as a promising class of radical scavengers with the potential to act as antibacterial agents by inhibiting essential enzymes like ribonucleotide reductase (RNR). acs.orgnih.gov This has opened new avenues for the development of novel antimicrobial drugs to combat the growing threat of antibiotic resistance. acs.orgnih.gov The ability of the N-hydroxyamine moiety to influence crucial drug-like properties such as lipophilicity and metabolic stability has also positioned it as a valuable bioisostere in medicinal chemistry. nih.gov
Fundamental Structural Features and Systemic Classification of N-Hydroxylamines
The fundamental structure of a hydroxylamine (B1172632) features a nitrogen atom bonded to a hydroxyl group (-OH) and two other substituents (hydrogen or organic groups). wikipedia.org The parent compound, hydroxylamine (NH₂OH), is a simple inorganic compound that can be considered a hybrid of ammonia (B1221849) and water. chemeurope.com
N-hydroxylamines are systematically classified based on the substitution pattern on the nitrogen atom. This classification is crucial as the nature of the substituents significantly influences the compound's reactivity and properties.
Primary N-hydroxylamines: These have one organic substituent attached to the nitrogen atom (R-NH-OH).
Secondary N-hydroxylamines: These possess two organic substituents on the nitrogen atom (R₂N-OH).
Tertiary N-hydroxylamines: In these compounds, the nitrogen atom is part of a more complex structure, or the term can refer to N,N,O-trisubstituted hydroxylamines (R₂N-OR'). nih.gov
The geometry at the nitrogen atom in hydroxylamines and their N-substituted derivatives is pyramidal, similar to amines. wikipedia.org The conformation of hydroxylamine itself places the N-O-H group anti to the lone pair of electrons on the nitrogen, which is thought to minimize lone pair-lone pair repulsions. wikipedia.org
The specific compound of focus, Hydroxylamine, N-hydroxy- , also known as dihydroxyamine, has the chemical formula H₃NO₂. nih.gov It is the N-hydroxy derivative of hydroxylamine.
Interactive Data Table: Properties of Hydroxylamine, N-hydroxy-
| Property | Value | Source |
| Molecular Formula | H₃NO₂ | nih.gov |
| Molecular Weight | 49.030 g/mol | nih.gov |
| IUPAC Name | azonous acid | nih.gov |
| CAS Number | 99711-79-2 | nih.gov |
| Synonyms | dihydroxyamine | nih.gov |
The reactivity of N-hydroxylamines is diverse. They can act as nucleophiles, with the nitrogen atom being the primary site of attack for electrophiles like alkylating agents. wikipedia.org They can also be oxidized to form nitrones or reduced to amines. wikipedia.org The presence of both a nucleophilic nitrogen and a potentially reactive hydroxyl group imparts a unique chemical character to these molecules, making them valuable intermediates in organic synthesis. For instance, their reaction with aldehydes and ketones to form oximes is a classic and useful transformation. wikipedia.org
Recent research has also shed light on the synthesis of various substituted hydroxylamines. Methods include the reduction of oximes and the oxidation of amines. mdpi.comwikipedia.org For example, the asymmetric reduction of oximes using nickel catalysis has been reported to produce N,O-disubstituted hydroxylamines in high yields and enantiomeric excess. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
99711-79-2 |
|---|---|
Molecular Formula |
H3NO2 |
Molecular Weight |
49.030 g/mol |
IUPAC Name |
azonous acid |
InChI |
InChI=1S/H3NO2/c2-1-3/h1-3H |
InChI Key |
AMEDKBHURXXSQO-UHFFFAOYSA-N |
Canonical SMILES |
N(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Hydroxy Compounds and Their Diverse Derivatives
Direct Synthesis Approaches to N-Hydroxylamines
Direct methods for the synthesis of N-hydroxylamines form the foundation for accessing this important functional group. These approaches often involve the transformation of common organic precursors through reduction, hydrolysis, or derivatization.
Reductive Amination Pathways for N-Substituted Hydroxylamines
Reductive amination is a powerful and widely utilized strategy for the synthesis of amines, and its application extends to the formation of N-substituted hydroxylamines. iris-biotech.de This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a hydroxylamine (B1172632) derivative to form an N-hydroxyimine (oxime) or a related intermediate, which is then reduced to the corresponding hydroxylamine. iris-biotech.de The process is a cornerstone for creating N,O-disubstituted and trisubstituted hydroxylamines. nih.gov
Recent advancements have expanded the scope of this reaction. For instance, an iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds has been developed. rsc.org In this protocol, the nitro compound is first reduced in situ to the corresponding amino/hydroxylamino source, which then reacts with the carbonyl compound to yield the secondary amine product. rsc.org A mechanistically novel approach involves the reductive amination of the C-C σ-bond of carbonyls, proceeding through a ketonitrone intermediate that can be selectively reduced to an N,N-disubstituted hydroxylamine under catalyst control. nih.gov Furthermore, reductive amination procedures utilizing O-monosubstituted hydroxylamines are recognized as a potent strategy for synthesizing N,O-disubstituted hydroxylamines. nih.gov
Conversion of Nitro Compounds to N-Aryl-N-hydroxy Carbamates
The partial reduction of nitro compounds, particularly nitroarenes, provides an economical route to N-aryl hydroxylamines. thieme-connect.de However, traditional methods often suffer from overreduction to the corresponding amine and difficulties in product isolation. thieme-connect.de A highly efficient, modern two-step procedure circumvents these issues by first performing a zinc-mediated reduction of nitroarenes in the presence of a chloroformate. thieme-connect.deorganic-chemistry.orgorganic-chemistry.org This reaction, conducted in a THF-water mixture, traps the intermediate N-aryl hydroxylamine as an N,O-bisprotected derivative, preventing overreduction and leading to good yields (34–81%). organic-chemistry.orgthieme-connect.com
Table 1: Synthesis of N-Aryl-N-hydroxy Carbamates from Nitroarenes This table presents a selection of N-aryl-N-hydroxy carbamates synthesized via a two-step zinc-mediated reduction/solvolysis procedure. Data sourced from Porzelle, A., et al. (2009). thieme-connect.dethieme-connect.com
| Nitroarene Precursor | Chloroformate Reagent | Final N-Aryl-N-hydroxy Carbamate (B1207046) Product | Overall Yield |
| Nitrobenzene | Benzyl (B1604629) chloroformate | N-Hydroxy-N-phenylcarbamic acid benzyl ester | 75% |
| 1-Methyl-4-nitrobenzene | Benzyl chloroformate | N-Hydroxy-N-(p-tolyl)carbamic acid benzyl ester | 72% |
| 1-Nitro-4-(trifluoromethyl)benzene | Methyl chloroformate | N-Hydroxy-N-(4-(trifluoromethyl)phenyl)carbamic acid methyl ester | 65% |
| 4-Iodonitrobenzene | Methyl chloroformate | N-(4-Iodophenyl)-N-hydroxycarbamic acid methyl ester | 71% |
Hydrolysis of N-Substituted Oximes, Hydroxamic Acids, and Nitrones
The hydrolysis of various nitrogen-containing functional groups is a common and straightforward method for liberating N-substituted hydroxylamines. wikipedia.orgwiley.com
Nitrones : Nitrones readily undergo hydrolysis, typically under acidic conditions, to yield an N-substituted hydroxylamine and the corresponding aldehyde or ketone. wikipedia.orgresearchgate.net
Oximes : The hydrolysis of N-substituted oximes is another effective route. wikipedia.orgwiley.com The process can be catalyzed by acid, and in some specialized setups, it has been integrated with electrodialysis to facilitate the separation and preparation of hydroxylamine salts like hydroxylamine sulfate. google.comrsc.org
Hydroxamic Acids : The conversion of hydroxamic acids to hydroxylamines is frequently used as a final step in a synthetic sequence. wiley.com This hydrolysis can be performed under either acidic or basic catalysis. wiley.comacs.org However, the cleavage often requires harsh conditions, such as prolonged heating at high temperatures in strong acid, which can lead to decomposition. acs.org The rate of this hydrolysis can be significantly increased by the addition of metal ions, such as Fe(III), which catalyze the reaction and allow it to proceed at lower temperatures. acs.orgacs.org
Alkylation and Acylation Strategies for N- and O-Derivatization
The derivatization of the hydroxylamine core through alkylation and acylation is crucial for synthesizing a wide array of derivatives. These reactions can be directed to either the nitrogen or the oxygen atom, with selectivity often posing a significant challenge.
N-Alkylation and Acylation: Alkylation of hydroxylamines typically proceeds at the more nucleophilic nitrogen atom. wikipedia.org A major challenge in this process is preventing over-alkylation, as the initial monoalkylation product can react further to form dialkylated species. wikipedia.orgmdpi.com Acylation of N-alkylhydroxylamines can also result in mixtures of N- and O-acylated products due to the comparable nucleophilicity of the two heteroatoms. wiley.com
O-Alkylation and Acylation: Selective O-alkylation or O-acylation requires specific strategies to enhance the nucleophilicity of the oxygen atom or to employ O-selective reagents. For O-alkylation, the hydroxyl group must first be deprotonated using a strong base, such as sodium hydride (NaH), to form the more reactive alkoxide intermediate. wikipedia.org Alternative methods for preparing O-substituted hydroxylamines include the O-alkylation of a protected precursor like tert-butyl N-hydroxycarbamate with alkyl methanesulfonates, followed by deprotection. organic-chemistry.org Palladium-catalyzed O-arylation of ethyl acetohydroximate serves as an effective method for accessing O-arylhydroxylamines. organic-chemistry.org
In a targeted synthesis of specific derivatives, N-hydroxyphthalimide can be acylated with chloroacetyl chloride, and the resulting intermediate can then be reacted with various primary amines to yield 1,3-dioxoisoindolin-2-yl acetate (B1210297) derivatives. chemmethod.comchemmethod.com
Table 2: Selected Derivatization Strategies for Hydroxylamines
| Reaction Type | Reagent/Catalyst | Target | Key Feature | Reference |
| O-Alkylation | NaH, R'-X | O-Substituted Hydroxylamine | Requires strong base for deprotonation. | wikipedia.org |
| O-Arylation | Pd-catalyst, Aryl Halides | O-Arylhydroxylamine | Utilizes an hydroxylamine equivalent. | organic-chemistry.org |
| Acylation | Chloroacetyl chloride, Amines | N-Hydroxyphthalimide Derivatives | Multi-step synthesis via an acylated intermediate. | chemmethod.comchemmethod.com |
Stereoselective and Enantioselective Synthesis of N-Hydroxy Amino Acids
The synthesis of N-hydroxy amino acids with specific stereochemistry is of great interest due to their potential as building blocks for bioactive peptides and enzyme inhibitors. google.commdpi.com Achieving high stereoselectivity requires carefully designed synthetic routes that control the formation of chiral centers.
One established method involves the conversion of an α-amino acid amide into a Schiff base by reacting it with an aromatic aldehyde. google.com This Schiff base is then oxidized to form an oxaziridine, which is subsequently converted into the corresponding N-hydroxy-α-amino acid derivative. A significant advantage of this pathway is that it proceeds without racemization at the α-carbon, thus preserving the stereochemical integrity of the starting material. google.com
More recent developments focus on catalytic asymmetric methods. An unprecedented enantioselective cyanation of ketonitrones has been reported, enabled by the use of a bifunctional cyanating reagent, Me₂(CH₂Cl)SiCN. nih.gov This approach provides facile access to optically active N-hydroxyl-α-amino nitriles, which are valuable precursors for the synthesis of enantiomerically enriched N-hydroxy α-amino acids. nih.gov These methods highlight the potential for creating complex, tetrasubstituted N-hydroxy tertiary amines and their derivatives with high enantioselectivity. nih.gov
Targeted Synthesis of Specific N-Hydroxy Derivatives
The versatility of the N-hydroxy functionality allows for its incorporation into a diverse range of complex molecules and reagents. Targeted syntheses are often developed to access specific classes of derivatives with unique reactivity or biological applications.
For example, N-aryl-N-hydroxy carbamates, synthesized via the reduction of nitroarenes, have been successfully employed as substrates in palladium-catalyzed aza-Heck cyclization reactions. nih.gov This strategy allows for the construction of indoline (B122111) heterocycles bearing allylic unsaturation, demonstrating the utility of N-hydroxy compounds as precursors to important nitrogen-containing ring systems. nih.gov
In another application, novel N-alkyl-hydroxylamine reagents have been designed and synthesized for use in iron-catalyzed aminative difunctionalization reactions of alkenes. ethz.ch These reagents enable the direct installation of medicinally relevant amine groups, such as methylamine (B109427) or morpholine, onto alkene scaffolds to produce unprotected secondary and tertiary 2-chloro-N-alkylamines. ethz.ch
Furthermore, N-substituted hydroxylamines in the form of aroyloxy- or acyloxycarbamates have been used as versatile amino sources in iridium-catalyzed C–H amidation reactions, providing a direct route to N-substituted arylamines under mild conditions. acs.org Researchers have also synthesized specific derivatives of N-hydroxyphthalimide, such as thiourea (B124793) derivatives, by reacting an acylated N-hydroxyphthalimide intermediate with potassium thiocyanate (B1210189) and various amines. chemmethod.comchemmethod.com
N-Hydroxycarbamates
N-Aryl-N-hydroxycarbamates are valuable synthetic intermediates. A notable advancement in their synthesis is a two-step protocol starting from nitroarenes. This method circumvents the challenges associated with the direct reduction of nitroarenes, such as over-reduction and isolation difficulties. thieme-connect.de
An alternative, more traditional approach involves the reaction of hydroxylamine with alkyl chloroformates in an alkaline medium. rsc.orgscispace.com This reaction can lead to a mixture of N-, N,O-di-, and N,N,O-tri-alkoxycarbonyl-hydroxylamines depending on the reaction conditions and stoichiometry. rsc.orgscispace.com For instance, reacting hydroxylamine hydrochloride with ethyl chloroformate can yield hydroxyurethane. rsc.orgscispace.com Similarly, N-phenylhydroxylamine reacts with one equivalent of ethyl chloroformate to produce N-hydroxy-N-phenylurethane. rsc.orgscispace.com
Table 1: Synthesis of N-Aryl-N-hydroxycarbamates via Zinc-Mediated Reduction
| Starting Nitroarene | Chloroformate | Yield of Bisprotected Intermediate (%) | Final N-Hydroxycarbamate Yield (%) |
| Nitrobenzene | Methyl Chloroformate | 75 | 95 |
| 4-Chloronitrobenzene | Ethyl Chloroformate | 81 | 97 |
| 2-Methylnitrobenzene | Benzyl Chloroformate | 68 | 92 |
N-Hydroxyamidoximes and Related Amidines
N-Hydroxyamidoximes, also known as amidoximes, are a class of compounds with significant chemical and biological interest. One effective synthetic route involves the reaction of thioamides with hydroxylamine. For example, the synthesis of the N-hydroxyamidine (amidoxime) of a vancomycin (B549263) aglycon residue was achieved by reacting the corresponding thioamide with hydroxylamine. nih.gov The reaction is promoted by silver(I) salts, with silver acetate (AgOAc) in methanol (B129727) proving to be modestly effective. nih.gov However, more reactive silver salts can lead to undesired side reactions, such as cleavage of the thioamide. To suppress these side reactions, conducting the reaction in less polar, aprotic solvents is beneficial, leading to the isolation of the desired N-hydroxyamidoxime in excellent yields. nih.gov
Another general method for the synthesis of N-hydroxyamidoximes involves the reaction of di-(benzotriazol-1-yl)imines with hydroxylamine in the presence of triethylamine, which affords the products in moderate to high yields. researchgate.net Furthermore, a synthetic strategy for para-substituted N,N'-dihydroxybenzamidines starts from hydroxamic acid chlorides. These precursors undergo dehydrohalogenation to form nitrile oxides, which then react with O-substituted hydroxylamines to yield the target N,N'-dihydroxybenzamidines. researchgate.net
Table 2: Synthesis of N-Hydroxyamidoximes
| Starting Material | Reagents | Solvent | Yield (%) |
| Vancomycin Residue 4 Thioamide | Hydroxylamine, AgOAc | Methanol | Modest |
| Vancomycin Residue 4 Thioamide | Hydroxylamine, Ag(I) salt | Aprotic Solvent | Excellent |
| Di-(benzotriazol-1-yl)imines | Hydroxylamine, Triethylamine | Not specified | Moderate to High |
| Hydroxamic acid chlorides | 1. Base (for dehydrohalogenation) 2. O-substituted hydroxylamine | Not specified | Not specified |
N-Hydroxy-Substituted Heterocycles
The synthesis of heterocycles bearing an N-hydroxy substituent is of great importance due to their prevalence in biologically active molecules. nih.gov A simple and efficient protocol for constructing a variety of N-hydroxy-substituted saturated heterocycles, such as piperazines, piperidines, and pyrrolidines, has been developed. rsc.orgrsc.org This method relies on the intramolecular reductive cyclization of diketoximes using sodium cyanoborohydride. rsc.orgrsc.org For instance, when substituted N-aryl-N,N-diphenacylamine dioximes are treated with sodium cyanoborohydride, they undergo intramolecular cyclization to furnish 1-hydroxy-2,4,6-triarylpiperazines in excellent yields (often above 80%) within a short reaction time of 15–30 minutes. rsc.org
Another approach to N-hydroxy heterocycles involves the condensation of N-(benzyloxy)urea with various dicarbonyl compounds under acidic conditions. oup.com For example, the reaction of N-(benzyloxy)urea with 2,4-pentanedione gives 1-benzyloxy-4,6-dimethyl-2(1H)-pyrimidinone. oup.com The benzyloxy protecting group can then be removed by hydrogenation or treatment with 30% hydrobromic acid in acetic acid to yield the corresponding 1-hydroxy-2(1H)-pyrimidinone. oup.com Similarly, 1-benzyloxy-2(1H)-pyrazinones can be synthesized and subsequently deprotected to afford 1-hydroxy-2(1H)-pyrazinones. oup.com Gold-catalyzed intermolecular addition of hydroxybenzotriazole (B1436442) derivatives to alkynes represents another modern approach, yielding vinyl ethers that can undergo a 3,3-sigmatropic rearrangement to produce highly functionalized benzotriazoles. acs.org
Table 3: Synthesis of N-Hydroxy Heterocycles via Reductive Cyclization
| Diketoxime Precursor | Heterocycle Formed | Yield (%) |
| N-Aryl-N,N-diphenacylamine dioxime | 1-Hydroxy-2,4,6-triarylpiperazine | >80 |
| Substituted piperidine (B6355638) diketoxime | N-Hydroxypiperidine | High |
| Substituted pyrrolidine (B122466) diketoxime | N-Hydroxypyrrolidine | High |
Hydroxamic Acid Derivatives
Hydroxamic acids are a prominent class of compounds, particularly in medicinal chemistry, due to their metal-chelating properties. nih.govacs.orgresearchgate.net The most common synthetic strategies involve the acylation of hydroxylamine or its derivatives. acs.orgnih.gov
A widely used method is the coupling of a carboxylic acid with hydroxylamine. nih.gov The carboxylic acid is typically activated in situ. For example, cyanuric chloride can be used to activate carboxylic acids, which then react with hydroxylamine to form the corresponding hydroxamic acids in excellent yields. nih.gov Another approach involves the reaction of esters with hydroxylamine. nih.gov Often, a strong base like sodium methoxide (B1231860) is used to generate free hydroxylamine in situ from hydroxylamine hydrochloride. nih.gov
A more recent and versatile method utilizes blocked (masked) O-substituted isocyanates. acs.org This strategy allows for the direct conversion of unactivated carboxylic acids to hydroxamic acid derivatives. The use of bench-stable electrophilic reagents as the hydroxylamine source offers broad functional group tolerance. acs.org This methodology has been successfully applied to the synthesis of derivatives of known drugs like vorinostat (B1683920) and belinostat. acs.org
The use of protected hydroxylamines is also a common strategy to achieve high yields and avoid side products. acs.org Various O-protected hydroxylamines, such as O-(tetrahydro-2H-pyran-2-yl) hydroxylamine (THPONH₂) and O-tritylhydroxylamine, are employed. nih.gov The protecting group is then removed in a final step under appropriate conditions (e.g., acidic hydrolysis for THP and mild acid for trityl) to reveal the hydroxamic acid. nih.gov
Table 4: Common Methods for Hydroxamic Acid Synthesis
| Starting Material | Reagent(s) | Key Features |
| Carboxylic Acid | Hydroxylamine, Coupling Agent (e.g., Cyanuric Chloride, DCC) | Mild conditions, good yields. |
| Ester | Hydroxylamine Hydrochloride, Base (e.g., NaOMe) | In situ generation of hydroxylamine. |
| Carboxylic Acid | Blocked O-Isocyanate | Broad functional group tolerance, uses bench-stable reagents. |
| Carboxylic Acid | Protected Hydroxylamine (e.g., THPONH₂), Coupling Agent | High yields, avoids side products, requires final deprotection step. |
Multifunctional Hydroxylamines
Recent advancements have led to the development of novel methods for synthesizing multifunctional hydroxylamines (MFHAs), which are versatile building blocks for complex nitrogen-containing molecules. chemrxiv.orgresearchgate.netchemrxiv.org A powerful, catalyst-free approach is the direct halo-hydroxylamination of olefins. chemrxiv.orgresearchgate.netchemrxiv.org
In this process, anomeric amides, such as N-halogenated O-activated hydroxylamines, react directly with alkenes without the need for any catalyst or additive. chemrxiv.orgresearchgate.netchemrxiv.org This reaction results in the 1,2-difunctionalization of the carbon-carbon double bond, yielding N-haloalkyl O-activated hydroxylamines. chemrxiv.org These MFHAs contain both an alkyl halide and an O-activated hydroxylamine moiety, making them highly valuable for subsequent transformations. chemrxiv.orgresearchgate.net
This methodology is applicable to a wide range of alkenes, including activated and unactivated cyclic and acyclic olefins, dienes, and enynes, and proceeds with excellent atom economy. chemrxiv.orgresearchgate.net The resulting MFHAs serve as convenient electrophilic aminating reagents for the synthesis of structurally complex N-unprotected secondary amines and N-heterocycles. chemrxiv.orgresearchgate.netchemrxiv.org The mild reaction conditions ensure tolerance of various functional groups. chemrxiv.org
Table 5: Catalyst-Free Synthesis of Multifunctional Hydroxylamines
| Olefin Type | Reagent | Product Type | Key Advantage |
| Activated Alkenes | N-Halogenated O-activated hydroxylamine | N-Haloalkyl O-activated hydroxylamine | Catalyst-free, excellent atom economy |
| Unactivated Alkenes | N-Halogenated O-activated hydroxylamine | N-Haloalkyl O-activated hydroxylamine | Broad substrate scope |
| Dienes and Enynes | N-Halogenated O-activated hydroxylamine | Difunctionalized hydroxylamine derivative | High versatility for complex synthesis |
Protecting Group Strategies in N-Hydroxylamine Synthesis
Protecting group chemistry is crucial in the synthesis of N-hydroxy compounds to control the reactivity of the hydroxylamine moiety and to achieve selectivity in complex molecules. rsc.org The choice of protecting group depends on the stability required during the synthetic sequence and the conditions needed for its removal. wiley.com
Commonly used protecting groups for the hydroxyl group of hydroxylamines include:
tert-Butoxycarbonyl (Boc): The Boc group is widely used to protect the nitrogen atom of hydroxylamine, forming N-Boc-hydroxylamine. wiley.com It is stable under basic conditions and easily removed with acid. wiley.com N,N'-Di-tert-butoxycarbonylhydroxylamine has also been reported for the synthesis of alkoxyamine derivatives. iris-biotech.de
Trityl (Tr): The O-trityl group is valuable because it can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which are compatible with many other functional groups. nih.gov
Tetrahydropyranyl (THP): The O-THP group is stable under basic conditions, making it suitable for reactions involving strong bases. nih.gov It is typically removed with aqueous acid. nih.gov
Silyl Ethers: Silyl groups like tert-butyldimethylsilyl (TBDMS) can be used to protect the hydroxyl group. nih.gov They are generally removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov
Benzyl (Bn): The O-benzyl group is another common protecting group, often removed by catalytic hydrogenation. oup.com
Nitrone Formation: Enantiopure N-hydroxy-α-amino acids can be protected as N-benzylidene nitrones. rsc.org This strategy is compatible with standard Fmoc-based solid-phase peptide synthesis, and the nitrone can be deprotected to afford N-terminal peptide hydroxylamines. rsc.org
Table 6: Common Protecting Groups for N-Hydroxylamines
| Protecting Group | Abbreviation | Common Precursor | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) | Acidic conditions (e.g., TFA) | Stable to base, widely used. wiley.com |
| Trityl | Tr | Trityl chloride | Mild acidic conditions (e.g., TFA). nih.gov | Facile removal. nih.gov |
| Tetrahydropyranyl | THP | Dihydropyran | Acidic hydrolysis (e.g., HCl). nih.gov | Stable to base. nih.gov |
| Silyl Ethers | TBDMS, etc. | Silyl chlorides | Fluoride ions (e.g., TBAF). nih.gov | Orthogonal to many other groups. |
| Benzyl | Bn | Benzyl bromide/chloride | Catalytic Hydrogenation | Stable to many reagents. oup.com |
| Benzylidene Nitrone | - | Benzaldehyde (B42025) | Mild hydrolysis | Used for N-hydroxyamino acids. rsc.org |
Elucidation of Reaction Mechanisms and Transformative Pathways Involving N Hydroxy Species
Nucleophilic and Electrophilic Reactivity Profiles of N-Hydroxylamines
N-Hydroxylamines exhibit a fascinating dual reactivity, capable of acting as both nucleophiles and electrophiles depending on the reaction partner and conditions. This ambident nature is central to their synthetic utility.
As nucleophiles, hydroxylamines present two potential sites of attack: the nitrogen and the oxygen atom. This behavior is a classic example of the α-effect, where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center enhances reactivity. wiley.comsioc.ac.cn The choice between N- and O-nucleophilicity is often dictated by the principle of hard and soft acids and bases (HSAB). The oxygen atom, being a "harder" nucleophilic center, preferentially reacts with "hard" electrophiles like phosphate (B84403) esters. wiley.comrsc.org Conversely, the "softer" nitrogen atom is readily alkylated by softer electrophiles. wiley.comrsc.org For instance, in transition-metal-catalyzed allylic substitutions, attaching an electron-withdrawing group to the hydroxylamine's nitrogen atom enhances the acidity of the oxygen's proton and diminishes the nitrogen's nucleophilicity, thereby favoring O-allylated products. frontiersin.org
Table 1: Nucleophilic vs. Electrophilic Reactivity of Hydroxylamine (B1172632) Derivatives
| Reactivity Type | Hydroxylamine Species | Reacting Partner (Electrophile/Nucleophile) | Primary Product | Ref. |
| Nucleophilic (O-attack) | NH₂OH | Phosphate Esters (Hard Electrophile) | O-Phosphorylated Hydroxylamine | rsc.org |
| Nucleophilic (N-attack) | NH₂OH | Alkyl Halides (Soft Electrophile) | N-Alkylated Hydroxylamine | wiley.com |
| Electrophilic | O-Acyl-Hydroxylamine Esters | Organometallic Reagents (Nucleophile) | Amines | sonar.chrsc.org |
| Electrophilic | PONT (PivONH₃OTf) | Arenes, Alkenes (Nucleophiles) | Unprotected Aminated Products | acs.orgwikipedia.org |
Oxidation and Reduction Mechanisms
The oxidation of N,N-disubstituted hydroxylamines is a fundamental method for the synthesis of nitrones, which are valuable 1,3-dipoles in organic synthesis. rsc.org This transformation involves the removal of two hydrogen atoms, one from the nitrogen and one from the α-carbon. A variety of oxidizing agents have been employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and regioselectivity.
Commonly used oxidants include mercuric oxide (HgO) and manganese dioxide (MnO₂). rsc.orgresearchgate.net While effective, the toxicity of mercury-based reagents has driven the search for alternatives. researchgate.net Manganese dioxide is considered a milder and less toxic option, demonstrating a comparable level of regioselectivity to HgO. researchgate.net More recently, hypervalent iodine compounds, particularly 2-iodoxybenzoic acid (IBX), have emerged as highly efficient and user-friendly reagents for this oxidation. chemrxiv.orgoup.comresearchgate.netpolimi.it IBX often provides high yields and can exhibit superior regioselectivity in the oxidation of unsymmetrical hydroxylamines, preferentially forming aldonitrones over ketonitrones. chemrxiv.orgoup.com The mechanism with IBX is proposed to involve an initial coordination between the hydroxylamine's nitrogen and the iodine atom of the reagent. researchgate.netpolimi.it Additionally, enzymatic systems, such as flavin-containing monooxygenase found in liver microsomes, can catalyze the N-oxidation of certain hydroxylamines to stable nitrones. acs.org
Table 2: Comparison of Oxidizing Agents for Nitrone Synthesis from N,N-Disubstituted Hydroxylamines
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages/Limitations | Ref. |
| Mercuric Oxide (HgO) | Aqueous solution | General and effective | Highly toxic | rsc.org |
| Manganese Dioxide (MnO₂) | Dichloromethane, room temp. | Mild, less toxic than HgO, good regioselectivity | --- | researchgate.net |
| 2-Iodoxybenzoic acid (IBX) | DMSO or other organic solvents | High efficiency, excellent regioselectivity for aldonitrones, user-friendly | --- | chemrxiv.orgoup.com |
| Flavin-containing monooxygenase | Biological (microsomes), NADPH-dependent | Enzymatic, highly specific | Substrate-dependent | acs.org |
The reduction of oximes presents a direct route to hydroxylamines, but it is a challenging transformation due to the thermodynamic favorability of over-reduction to the corresponding primary amine. Current time information in Birmingham, GB.nih.govchemrxiv.org The key to achieving selectivity lies in the careful choice of catalyst and reaction conditions.
Heterogeneous catalysis is a widely studied approach. The outcome of the hydrogenation is highly dependent on the metal catalyst and the acidity of the medium. Current time information in Birmingham, GB. For instance, in the hydrogenation of 2-indanone (B58226) oxime under acidic conditions, a Platinum-on-carbon (Pt/C) catalyst selectively yields the hydroxylamine, whereas a Palladium-on-carbon (Pd/C) catalyst leads to the amine. Current time information in Birmingham, GB. This difference is attributed to the reaction mechanism: on Pt/C, hydrogenation of the C=N bond of the protonated oxime occurs first, while on Pd/C, hydrogenolysis of the N-O bond is the initial step. Current time information in Birmingham, GB. Other catalytic systems, such as Ni-Co phyllosilicates, have also shown high selectivity for hydroxylamine formation. Current time information in Birmingham, GB.
Homogeneous catalysts, particularly iridium complexes, have been developed for the highly chemoselective and even enantioselective hydrogenation of oximes to chiral hydroxylamines. nih.gov These reactions often require a Brønsted acid co-catalyst, such as methanesulfonic acid, which activates the oxime substrate by protonation. nih.gov Mechanistic studies using Density Functional Theory (DFT) suggest that the catalytic cycle involves dihydrogen activation and a subsequent hydride transfer step, which is the chirality-determining step.
Table 3: Catalytic Systems for Selective Hydrogenation of Oximes to Hydroxylamines
| Catalyst System | Conditions | Selectivity Mechanism | Key Findings | Ref. |
| 5% Pt/C | Acidic (H₂SO₄/AcOH), H₂ (3 atm) | C=N bond hydrogenation favored over N-O bond cleavage | Yields hydroxylamine (54% for 2-indanone oxime) | Current time information in Birmingham, GB. |
| 5% Pd/C | Acidic (H₂SO₄/AcOH), H₂ (3 atm) | N-O bond hydrogenolysis favored | Yields primary amine (94% for 2-indanone oxime) | Current time information in Birmingham, GB. |
| Ni-Co phyllosilicate | H₂ (20 atm), 80 °C | Not fully elucidated | High yields (96-99%) of hydroxylamines without acid additives | Current time information in Birmingham, GB. |
| [Cp*Ir(C,N)] complexes / MsOH | Homogeneous, room temp. | Acid-assisted ionic hydrogenation | High chemoselectivity for hydroxylamine; avoids N-O bond cleavage | nih.gov |
N-Oxidation Processes Leading to Nitrones
Intramolecular Rearrangement Reactions (e.g., Lossen-type)
N-Hydroxy compounds, particularly activated derivatives, are susceptible to intramolecular rearrangements, with the Lossen rearrangement being a prominent example. This reaction traditionally involves the conversion of a hydroxamic acid derivative—typically an O-acyl, O-sulfonyl, or O-phosphoryl ester—into an isocyanate upon treatment with a base or heat. The resulting isocyanate is a versatile intermediate that can be trapped with water to yield a primary amine and carbon dioxide, or with an amine to form a urea.
The mechanism begins with the deprotonation of the N-hydroxy group by a base, forming an anion. This is followed by a spontaneous rearrangement where the R group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous expulsion of the leaving group (e.g., a carboxylate or sulfonate anion) to produce the isocyanate intermediate.
This type of rearrangement is not limited to acyclic hydroxamic acids. Sulfonic esters of N-hydroxyimides, derived from amino acids like aspartic or glutamic acid, undergo a Lossen-type rearrangement when treated with primary or secondary amines, generating an isocyanate that is subsequently trapped. In some cases, enzyme-induced Lossen-type rearrangements of N-hydroxyimide sulfonates have been proposed as a mechanism for the irreversible inhibition of serine proteases.
Hydroamination Reactions of Alkenes and Alkynes with Hydroxylamines
The addition of the N-H bond of a hydroxylamine across a carbon-carbon multiple bond is a powerful, atom-economical method for synthesizing substituted hydroxylamines and their derivatives. hydrogenlink.com A significant pathway for this transformation is the Cope-type hydroamination, which is a metal-free, concerted pericyclic reaction. This process is the microscopic reverse of the well-known Cope elimination and proceeds through a five-membered cyclic transition state.
Intermolecular Cope-type hydroaminations can be achieved by heating alkenes or alkynes with aqueous hydroxylamine. Alkynes generally react more readily than alkenes, affording oximes in good yields with Markovnikov selectivity. The reaction with strained alkenes also proceeds efficiently to give N-alkylhydroxylamines, while unstrained alkenes are more challenging substrates. Theoretical studies support a concerted hydroamination process followed by a crucial proton transfer step.
In addition to metal-free methods, metal-catalyzed hydroamination reactions have also been developed. For example, a sequential catalysis system involving zirconium (for hydroboration) and copper (for electrophilic amination) can achieve the formal anti-Markovnikov hydroamination of terminal aryl alkynes. Another approach utilizes a copper hydride (CuH) catalyst, where the alkyne inserts into the Cu-H bond to form a vinylcopper intermediate. This intermediate can then react with an electrophilic hydroxylamine derivative (like an O-benzoyl hydroxylamine) to yield an enamine, representing a direct hydroamination pathway.
Hydrogen Atom Transfer (HAT) Processes Mediated by N-Hydroxyl Radicals
N-Hydroxy compounds, particularly N-hydroxyimides like N-hydroxyphthalimide (NHPI), are renowned precursors for N-oxyl radicals, which are highly effective mediators of hydrogen atom transfer (HAT) reactions. rsc.org The N-oxyl radical, such as the phthalimide (B116566) N-oxyl radical (PINO), is generated from its N-hydroxy precursor through oxidation, often initiated by a metal or non-metal co-catalyst in the presence of an oxidant like molecular oxygen. rsc.org
Once formed, the N-oxyl radical is a potent hydrogen abstractor. The catalytic cycle typically involves the PINO radical abstracting a hydrogen atom from a C-H bond of an organic substrate, regenerating NHPI and forming a carbon-centered radical. This carbon radical can then engage in various subsequent reactions, such as reacting with O₂ to form a peroxyl radical, which in turn abstracts a hydrogen from another molecule of NHPI to continue the radical chain. rsc.org
The reactivity and selectivity of these N-oxyl radicals in HAT processes are influenced by enthalpic factors (related to bond dissociation energies) and polar effects. chemrxiv.org For example, the quinolinimide-N-oxyl radical (QINO) exhibits significantly higher HAT rate constants than PINO due to favorable enthalpic and polar effects stemming from the heteroaromatic ring. chemrxiv.org The efficiency of these HAT processes has been harnessed for the selective oxidation and functionalization of a vast range of substrates with strong C-H bonds, including alkanes, alcohols, and ethers, making it a cornerstone of modern radical chemistry. oup.com
Reactions with Carbonyl Compounds for Oxime Formation
The reaction between hydroxylamine and carbonyl compounds, such as aldehydes and ketones, to yield oximes is a cornerstone of organic synthesis. scribd.com This condensation reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of hydroxylamine, exhibiting enhanced nucleophilicity due to the adjacent oxygen atom (a phenomenon known as the α-effect), attacks the electrophilic carbonyl carbon. ic.ac.ukchemtube3d.com This initial attack forms a tetrahedral intermediate. ic.ac.uk
The rate and yield of oxime formation are influenced by several factors, including the pH of the reaction medium, reactant concentrations, and temperature. While acidic conditions are generally favorable, the specific pH must be controlled as excessive acidity can protonate the hydroxylamine, rendering it non-nucleophilic. Common catalysts employed to facilitate this transformation include hydrochloric acid and pyridine. The versatility of oximes is significant, as they serve as intermediates in the synthesis of various other functional groups and heterocycles, including nitriles, amides (via the Beckmann rearrangement), and amines. scribd.com
Table 1: Key Factors in Oxime Formation
| Factor | Influence on the Reaction | Common Examples/Conditions |
|---|---|---|
| Mechanism | Nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by elimination of water. | Formation of a tetrahedral intermediate. ic.ac.uk |
| Catalysis | Typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. | Hydrochloric acid (HCl), Pyridine. |
| pH | Crucial for reaction rate; optimal pH balances carbonyl activation and hydroxylamine nucleophilicity. | Generally acidic conditions are preferred. |
| Reactant Structure | Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. quora.com | Reaction of benzaldehyde (B42025) or cyclohexanone (B45756) with hydroxylamine. scribd.com |
| Applications of Oximes | Serve as intermediates for synthesizing nitriles, amides (Beckmann rearrangement), amines, and various heterocycles. scribd.com | Industrial synthesis of caprolactam. scribd.com |
Reactions with Nitriles for Amidoxime (B1450833) Synthesis
Hydroxylamine readily reacts with nitriles to form amidoximes, a reaction of significant industrial relevance. researchgate.netrsc.org The most common method involves the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group. nih.gov This reaction is typically carried out by heating a mixture of the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent. nih.gov The base is necessary to generate free hydroxylamine in situ. nih.gov
The reaction time and yield can vary significantly depending on the substrate, with reaction times ranging from one to 48 hours. nih.gov Aromatic nitriles generally provide higher yields of amidoximes compared to their aliphatic counterparts. nih.gov The use of an aqueous solution of hydroxylamine can sometimes be advantageous, as it may not require a base and can lead to shorter reaction times. nih.gov
A notable side reaction in amidoxime synthesis is the formation of amides, particularly with nitriles bearing strong electron-withdrawing groups. rsc.org This is believed to occur through an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org Research has shown that using specific ionic liquids as solvents can suppress this side reaction, leading to a more selective and efficient synthesis of the desired amidoxime. researchgate.netrsc.org More recently, solvent-free methods using ultrasonic irradiation have been developed, offering high yields in shorter reaction times. nih.gov
Table 2: Synthesis of Amidoximes from Nitriles and Hydroxylamine
| Parameter | Description | Key Findings |
|---|---|---|
| General Method | Nucleophilic attack of hydroxylamine on the nitrile carbon. nih.gov | Often uses hydroxylamine hydrochloride with a base (e.g., Na2CO3) in an alcohol solvent. nih.gov |
| Reaction Conditions | Typically requires heating; reaction times vary from 1 to 48 hours. nih.gov | Aqueous hydroxylamine can shorten reaction times and eliminate the need for a base. nih.gov |
| Substrate Influence | Aromatic nitriles generally give higher yields than aliphatic nitriles. nih.gov | Electron-withdrawing groups on the nitrile can promote the formation of amide byproducts. rsc.org |
| Alternative Methods | Use of ionic liquids as solvents. researchgate.netrsc.org | Can increase selectivity and reduce reaction time. rsc.org |
| Green Chemistry Approach | Solvent-free synthesis under ultrasonic irradiation. nih.gov | Provides high yields (70-85%) in short reaction times. nih.gov |
Metal-Nitrenoid and Single Electron Transfer (SET) Mechanisms
Hydroxylamine and its derivatives are key precursors for generating highly reactive metal-nitrenoid intermediates, which are central to a variety of nitrogen-transfer reactions. acs.orgnih.gov These reactions often proceed through mechanisms involving either metal-nitrenoid transfer or single electron transfer (SET).
In many transition-metal-catalyzed reactions, a hydroxylamine derivative acts as both an "amino" group donor and an "oxidant". acs.org For instance, in iron-catalyzed aminofunctionalization of olefins, an Fe(II) catalyst reacts with a hydroxylamine-derived N-O reagent to generate iron-nitrogen intermediates. acs.org Spectroscopic and computational studies have identified these intermediates, which play a crucial role in the catalytic cycle and the cleavage of the N-O bond. acs.org
Photocatalysis offers an alternative pathway to generate these reactive species. nih.gov For example, a [Ru(bpy)₃]²⁺-sensitized photolysis of hydroxamates can generate a nitrene intermediate. Theoretical studies suggest that triplet-triplet energy transfer is the primary driving force for this process, rather than a single electron transfer mechanism. nih.gov In other systems, such as those involving rhodium-hydroxamate complexes, photochemical activation leads to N-O bond homolysis and a subsequent redox event to form an electrophilic Fischer-type Rh-acylnitrenoid intermediate. nih.gov This intermediate can then participate in C-H amidation and other bond-forming reactions. nih.gov The involvement of single electron transfer has also been proposed in the mechanism of copper-catalyzed benzylic C(sp³)-H amination, which likely proceeds via a radical mechanism. mdpi.com
Formation of Various Chemical Bonds (C-N, N-N, O-N, S-N, C-X)
Hydroxylamine and its O-substituted derivatives are exceptionally versatile reagents, facilitating the formation of a wide array of chemical bonds, including C-N, N-N, O-N, S-N, and C-X bonds. nih.gov The reactivity stems from the labile N-O bond, which can be cleaved to generate electrophilic or nucleophilic nitrogen species, as well as radical intermediates. mdpi.com
C-N Bond Formation: Hydroxylamine-derived reagents are widely used as electrophilic aminating agents. nih.gov They enable the direct formation of C-N bonds through reactions like intramolecular aryl C-H amination and dearomatization reactions, providing access to complex nitrogen-containing heterocycles. acs.org For example, O-Ts activated N-Boc hydroxylamines can be deprotected in situ to generate a potent electrophilic aminating agent capable of these transformations without a metal catalyst. acs.org Furthermore, biocatalytic systems using laccases or peroxidases can oxidize acylated hydroxylamines to generate reactive nitroso species, which then undergo ene-type reactions to form C-N bonds via allylic C-H activation. wiley.com
N-N Bond Formation: The synthesis of hydrazine (B178648) linkages, or N-N bonds, can be achieved using hydroxylamine derivatives. One key strategy involves the cyclization of an oxime derived from hydroxylamine-O-sulfonic acid. nih.gov In certain biotransformations, the formation of an O-acylhydroxylamine intermediate followed by rearrangement is a proposed mechanism for N-N bond formation. researchgate.net Rhodium-catalyzed reactions with hydroxylamine precursors can also lead to the formation of N-N bonds. nih.gov
O-N Bond Formation: The direct synthesis of N,N,O-trisubstituted hydroxylamines can be accomplished via N-O bond formation. acs.org One method involves the reaction of in situ generated magnesium amides with alcohol-derived peroxyesters in an SN2-like reaction. mdpi.com Another approach is the palladium-catalyzed C-O cross-coupling of O-acyl hydroxylamines with alkyl electrophiles, which proceeds with high chemoselectivity, preserving the fragile N-O bond. acs.org
S-N Bond Formation: O-Substituted hydroxylamine reagents are effective for creating S-N bonds. nih.gov A notable application is the iron-catalyzed transformation of thiols (-SH) directly to unprotected sulfinamides (-SONH₂). nih.gov This reaction forms both an S=O and an S-N bond in a single step, using a hydroxylamine-derived reagent as a dual oxidant and amino group source under mild conditions. nih.govresearchgate.net
C-X Bond Formation: N-functionalized hydroxylamine reagents can serve as precursors for the in situ generation of imines. These imines can then undergo nucleophilic addition with various feedstocks to construct C-C, C-N, C-O, and C-S bonds. nih.gov Additionally, novel alkene difunctionalization processes using N-halogenated O-activated hydroxylamines can directly yield products with new C-N and C-X (where X is a halogen) bonds without the need for a catalyst. chemrxiv.org
Table 3: Bond Formation Reactions Involving Hydroxylamine Derivatives
| Bond Type | Reaction Description | Key Reagents/Catalysts |
|---|---|---|
| C-N | Electrophilic amination of C-H bonds and dearomatization. acs.org | O-Substituted hydroxylamines, nih.gov Transition metal catalysts (Rh, Pd, Fe). acs.orgmdpi.comacs.org |
| N-N | Cyclization of oxime derivatives and rearrangement of O-acyl intermediates. nih.govresearchgate.net | Hydroxylamine-O-sulfonic acid, nih.gov Rhodium catalysts. nih.gov |
| O-N | Nucleophilic attack of amides on peroxyesters or Pd-catalyzed cross-coupling. mdpi.comacs.org | Magnesium amides, mdpi.com Palladium catalysts. acs.org |
| S-N | Direct conversion of thiols to sulfinamides. nih.gov | Iron catalysts, Hydroxylamine-derived reagents. nih.govresearchgate.net |
| C-X | In situ imine generation followed by nucleophilic addition; direct halo-hydroxylamination of olefins. nih.govchemrxiv.org | N-functionalized hydroxylamines, nih.gov N-halogenated O-activated hydroxylamines. chemrxiv.org |
Systematic Investigation of N Hydroxy Derivatives and Structural Analogues
N-Hydroxyamino Acids and Their Peptide Conjugates
N-hydroxyamino acids are derivatives of amino acids where a hydroxyl group is attached to the nitrogen atom of the amino group. While free N-hydroxyamino acids are rarely found in nature, they are integral components of naturally occurring hydroxamic acids, from which they can be isolated by hydrolysis. cdnsciencepub.com The most commonly isolated N-hydroxyamino acids are ω-N-hydroxyamino acids like ε-N-hydroxylysine and δ-N-hydroxyornithine. cdnsciencepub.com In contrast, α-N-hydroxyamino acids are less common, with examples including N-hydroxyglycine, α-N-hydroxytyrosine, α-N-hydroxyalanine, α-N-hydroxyisoleucine, α-N-hydroxyleucine, and N-hydroxyaspartic acid, which have been identified in various natural products. cdnsciencepub.com
The synthesis of α-N-hydroxyamino acids has been approached through several experimental methods. cdnsciencepub.comacs.org One notable strategy involves the use of a benzyl (B1604629) group to protect the hydroxylamine (B1172632) moiety during synthesis. cdnsciencepub.com For instance, the synthesis of N-hydroxyaspartic acid derivatives was accomplished using N-benzyloxyaspartic acid esters as the starting material. cdnsciencepub.com The development of synthetic routes for cyclic N-hydroxyamino acids, such as 1-hydroxy-L-proline, has also been a subject of research. nih.gov
Peptide conjugates of N-hydroxyamino acids are of significant interest due to their biological activities. The N-amino modification in these peptides influences the conformation and isomerization of amide bonds and enhances resistance to proteolytic degradation. nd.edu The synthesis of N-hydroxy dipeptides can be achieved by the reduction of corresponding oximes, with the resulting diastereomers being separable by chromatography. researchgate.net These dipeptides can then be coupled with other amino acids without needing to protect the hydroxyl group, leading to the formation of N-hydroxy tripeptides. researchgate.net
The incorporation of N-hydroxyamino acids into peptides can lead to compounds with potential therapeutic applications. For example, the synthesis of N-[S-(L-α-aminoadipyl)-L-cysteinyl]-N-hydroxy-D-valine has been explored. ru.nl Furthermore, N-hydroxy peptides can serve as substrates for the synthesis of complex natural products. nd.edu
Table 1: Examples of Naturally Occurring α-N-Hydroxyamino Acids and Their Sources
| α-N-Hydroxyamino Acid | Natural Product Source |
| N-Hydroxyglycine | Hadacidin cdnsciencepub.com |
| α-N-Hydroxytyrosine | Mycelianamide cdnsciencepub.com |
| α-N-Hydroxyalanine | Mycelianamide cdnsciencepub.com |
| α-N-Hydroxyisoleucine | Aspergillic acid cdnsciencepub.com |
| α-N-Hydroxyleucine | Pulcherrimin cdnsciencepub.com |
| N-Hydroxyaspartic acid | Peptide hydroxamates from Corynebacterium kutscheri and Mycobacterium avium cdnsciencepub.com |
N-Hydroxycarbamate Compounds
N-hydroxycarbamates, also known as N-hydroxyurethanes, are organic compounds characterized by the R-O-CO-NHOH functional group. Their synthesis and reactivity have been a subject of chemical research. A common synthetic route involves the reaction of hydroxylamine or its derivatives with alkyl chloroformates in an alkaline medium. scispace.comrsc.org This reaction can lead to the formation of N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines. scispace.comrsc.org For example, N-phenylhydroxylamine reacts with one equivalent of ethyl chloroformate to produce N-hydroxy-N-phenylurethane. scispace.comrsc.org
The stability and reactivity of N-hydroxycarbamates are influenced by their substitution pattern. N-monosubstituted carbamates are generally the most susceptible to chemical hydrolysis. acs.org The hydrolysis of these compounds has been studied, and there is no evidence to suggest a Lossen-type rearrangement during either acidic or alkaline hydrolysis. scispace.comrsc.org
In medicinal chemistry, the carbamate (B1207046) group is a widely used functional group in drug design due to its chemical stability and ability to act as a peptide bond surrogate. acs.org N-hydroxycarbamates have been investigated for their biological activities. For instance, a series of N-hydroxycarbamates containing a histamine (B1213489) H1 receptor antagonist pharmacophore were synthesized and shown to possess both histaminergic binding and 5-lipoxygenase inhibiting activities. researchgate.net
A notable example is tert-butyl N-hydroxycarbamate, which serves as a versatile building block in organic synthesis. smolecule.commdpi.com It is used in the preparation of aziridines and as a precursor for various hydroxylamine derivatives. vulcanchem.comchemicalbook.com Its synthesis can be achieved by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of a base. smolecule.comchemicalbook.com
Table 2: Synthesis and Reactions of N-Hydroxycarbamates
| Reactants | Product(s) | Key Findings |
| Hydroxylamine, Alkyl chloroformates | N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines | Successive formation of substituted hydroxylamines in alkaline media. scispace.comrsc.org |
| N-Phenylhydroxylamine, Ethyl chloroformate | N-Hydroxy-N-phenylurethane | Formation with one equivalent of the chloroformate. scispace.comrsc.org |
| Hydroxylamine hydrochloride, Ethyl chloroformate | Product that converts to hydroxyurethane | Intermediate formation observed. scispace.comrsc.org |
| Alkyl N-hydroxycarbamates, Hydroxyurea | O-xanthydryl derivatives | Derivative formation. scispace.comrsc.org |
| N-hydroxycarbamates, Dipotassium tetracyanonickelate(II) | Dipotassium tricyanonitrosylnickelate(II) | Reaction with a nickel complex. scispace.comrsc.org |
N-Hydroxyamidoximes and Related Amidines
N-hydroxyamidoximes are a class of organic compounds that have been the subject of detailed chemical investigation, focusing on their structure, synthesis, reactivity, and biological applications. researchgate.net One method for synthesizing N-hydroxyamidoximes involves the reaction of di-(benzotriazol-1-yl)imines with hydroxylamine in the presence of triethylamine, which can produce moderate to high yields. researchgate.net
Structurally, N-hydroxyamidoximes can exist in tautomeric forms. For example, 2-phenyl-4-benzyloxy-amidoxime in DMSO exists in two tautomeric forms, and methylation of the hydroxyl group leads to a more stable compound. researchgate.net
Related to N-hydroxyamidoximes are N-hydroxyguanidines and N-hydroxyamidines. The synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines has been explored. acs.org The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines has been compiled, highlighting their preparative methods and reactivity. researchgate.net
N-Hydroxyl-Containing Heterocyclic Systems
Heterocyclic compounds containing an N-hydroxyl group are a class of molecules that have been relatively underexplored in medicinal chemistry, despite their potential as therapeutic agents. nih.govnih.gov While N-O single bonds are often considered "structural alerts" in drug design due to the potential for metabolic activation to reactive species, this concern is primarily associated with acyclic N-hydroxy compounds. nih.govnih.gov When the N-hydroxy group is part of a cyclic, particularly an aromatic heterocyclic system, the metabolic behavior is expected to be different and potentially less problematic. nih.govnih.gov
Recent research has focused on developing sustainable synthetic methods for this class of compounds. One such method is electro-organic synthesis, which provides a selective and scalable route to novel N-hydroxy heterocycles. mpg.dechemeurope.com For example, the electrochemical conversion of nitro groups has been used to access previously understudied N-hydroxy derivatives of benzo[e]-1,2,4-thiadiazine-1,1-dioxides, a structural motif found in several pharmaceuticals. mpg.dechemeurope.com This approach avoids the use of large amounts of chemical reductants or scarce metals. mpg.dechemeurope.com
The stability and unique characteristics of the N-O bond in these heterocyclic systems make them interesting for pharmaceutical research. mpg.dechemeurope.com These compounds can also be major metabolites of existing drugs, and studying them could provide insights into drug metabolism and efficacy. mpg.dechemeurope.com A convenient approach for synthesizing polysubstituted pyrazoles and isoxazoles involves the reaction of 3-acyl-4,5-dihydrofurans with hydroxylamine. rsc.org
Table 3: Classes of Bioactive N-Hydroxy-Containing Heterocycles
| Heterocycle Class | Ring Size |
| Five-membered heterocycles | 5 |
| Six-membered heterocycles | 6 |
Hydroxamic Acids as N-Acyl Derivatives of N-Hydroxyamino Acids
Hydroxamic acids are a significant class of organic compounds with the general structure R-CO-NHOH or R-CO-NR'OH. mdpi.com They are considered N-acyl derivatives of N-hydroxyamino acids. cdnsciencepub.comru.nl Many naturally occurring hydroxamic acids have been isolated and their biological activities investigated. mdpi.com For example, aspergillic acid and actinonin (B1664364) are naturally occurring hydroxamic acids with antibiotic properties. mdpi.com
The synthesis of hydroxamic acids can be achieved through various methods, including the acylation of hydroxylamine or its derivatives. fortunejournals.comeurjchem.com A common and efficient method involves the reaction of a carboxylic acid with ethyl chloroformate and N-methylmorpholine, followed by the addition of hydroxylamine, which can result in near-quantitative yields. eurjchem.com Other synthetic strategies include the direct conversion of nitroalkanes, or the reaction of esters, anhydrides, or acyl chlorides with hydroxylamine. eurjchem.com
Hydroxamic acids exhibit a wide range of biological and pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. mdpi.comfortunejournals.com This bioactivity is often linked to their ability to chelate metal ions, particularly iron, which allows them to interact with and inhibit various metal-containing enzymes such as matrix metalloproteinases, urease, and histone deacetylases. mdpi.comfortunejournals.comeurjchem.com The hydroxamate group is considered a key pharmacophore responsible for these biological effects. eurjchem.com
Several hydroxamic acid derivatives have been developed as therapeutic agents. For instance, Suberoylanilide Hydroxamic Acid (SAHA) is approved for the treatment of cutaneous T-cell lymphoma. eurjchem.com
Table 4: Biological Activities of Hydroxamic Acids
| Biological Activity | Enzyme/Target Interaction |
| Antibacterial | Inhibition of metal-containing enzymes mdpi.comfortunejournals.com |
| Antifungal | Inhibition of metal-containing enzymes mdpi.comfortunejournals.comtandfonline.com |
| Antitumor | Inhibition of histone deacetylases (HDACs), matrix metalloproteinases mdpi.comfortunejournals.comeurjchem.com |
| Anti-inflammatory | Inhibition of enzymes like 5-lipoxygenase researchgate.netfortunejournals.com |
| Iron Chelators | Binding to iron, relevant in microbial siderophores fortunejournals.com |
Nucleoside and Oligonucleotide N-Hydroxy Analogues
N-hydroxy analogues of nucleosides and oligonucleotides are synthetic modifications of the natural building blocks of DNA and RNA. These analogues are of interest in medicinal chemistry as potential antiviral or antimitotic agents. tandfonline.com Non-glycosidic nucleoside analogues, where the sugar moiety is replaced by a different scaffold, have shown clinical utility. tandfonline.com
One approach to designing N-hydroxy nucleoside analogues involves incorporating two hydroxyl functions in a relationship that mimics the 3'- and 5'-hydroxyl groups of the natural 2-deoxyribose sugar. tandfonline.com For example, 4-hydroxy-3-(hydroxymethyl)butyl derivatives of nucleobases have been synthesized. tandfonline.com These structures can be phosphorylated or linked via phosphodiester bridges to form nucleotide analogues or novel nucleic acid models. tandfonline.com
The synthesis of these analogues often involves the preparation of a common precursor that can be elaborated to the desired pyrimidine (B1678525) or purine (B94841) derivative. tandfonline.com For instance, 2-(hydroxymethyl)-4-aminobutanol can serve as a precursor for various nucleoside analogues. tandfonline.com
Another area of investigation is the development of radiosensitizing agents. A 2-nitroimidazole (B3424786) nucleoside analogue with a methoxyglycerol moiety, RP-170, has been synthesized and shown to be an effective hypoxic cell sensitizer, comparable to misonidazole (B1676599) and etanidazole. nih.gov
The synthesis of carboacyclic nucleoside analogues has also been reported. For example, 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl]adenine and its guanine (B1146940) counterpart have been synthesized and tested for antiviral activity. nih.gov
Multifunctional Hydroxylamine Architectures
Multifunctional hydroxylamines are versatile building blocks in organic synthesis, enabling the construction of complex nitrogen-containing molecules. chemrxiv.org A novel class of these compounds, N-haloalkyl O-activated hydroxylamines, can be synthesized through the difunctionalization of alkenes. chemrxiv.org This process involves the reaction of anomeric amides, such as N-halogenated O-activated hydroxylamines, with olefins without the need for catalysts or additives. chemrxiv.org
These multifunctional hydroxylamine architectures, containing both an alkyl halide and an O-activated hydroxylamine moiety, can be used as electrophilic aminating reagents. chemrxiv.org They are effective for synthesizing structurally complex N-unprotected secondary amines and N-heterocycles. chemrxiv.org The reaction works with both activated and unactivated alkenes, including cyclic and acyclic olefins, dienes, and enynes, with high atom economy. chemrxiv.org
In the field of materials science, multifunctional hydroxylamines have been used to modify the interfaces in perovskite solar cells. These hydroxylamine salts can coordinate with different components of the perovskite, which helps in regulating crystallization and passivating defects. researchgate.net This leads to improved quality of the perovskite films, reduced trap densities, and enhanced efficiency and stability of the solar cells. researchgate.net For instance, the use of a multifunctional additive, N-Cbz-hydroxylamine, has been shown to passivate defects by forming hydrogen bonds and chemical linkages with the perovskite components. rsc.org
Poly(β-hydroxyl amine)s are another example of multifunctional hydroxylamine architectures. They can be synthesized through the catalyst-free, atom-economical polymerization of amines and epoxides. mdpi.com These polymers possess abundant hydroxyl groups, which can participate in hydrogen bonding, leading to the formation of supramolecular elastomers with tunable mechanical properties and self-healing capabilities. mdpi.com
Catalytic Applications and Mechanistic Insights of N Hydroxy Compounds
N-Oxyl Radical Catalysis (e.g., Phthalimide-N-oxyl (PINO) from N-Hydroxyphthalimide (NHPI))
N-hydroxyphthalimide (NHPI) serves as a precursor to the phthalimide (B116566) N-oxyl (PINO) radical, a key intermediate in many catalytic processes. nih.govtandfonline.com The generation of PINO is a critical step and can be initiated by co-catalysts, including transition metal salts or via metal-free activation methods. nih.govpolimi.it The reactivity of NHPI and the PINO radical is linked to the O-H bond dissociation energy of NHPI, which is estimated to be 88.1 kcal/mol. nih.gov This value allows the PINO radical to abstract hydrogen atoms from a wide array of organic substrates. nih.govpolimi.it
Role in Aerobic Oxidation Reactions
N-oxyl radicals derived from N-hydroxy compounds are highly effective catalysts for aerobic oxidation reactions. nih.govmagtech.com.cn The catalytic cycle, in the case of NHPI, involves the formation of the PINO radical. polimi.it This radical then abstracts a hydrogen atom from a C-H bond of the organic substrate, regenerating NHPI and forming a carbon-centered radical. polimi.it This carbon radical reacts with molecular oxygen to produce a peroxyl radical, which is subsequently trapped by NHPI to yield a hydroperoxide and another PINO radical, thus propagating the chain reaction. polimi.it
This catalytic system has been successfully applied to the oxidation of a diverse range of organic compounds, including alkanes, alcohols, and alkyl aromatics. polimi.itresearchgate.net For instance, the combination of NHPI with a transition metal co-catalyst, such as a cobalt salt, facilitates the aerobic oxidation of adamantane (B196018) to adamantanols with high conversion rates. polimi.it Similarly, this system can be used for the oxidation of toluene (B28343) to benzoic acid. magtech.com.cnnih.gov The choice of solvent can significantly influence the reaction's selectivity; for example, using hexafluoroisopropanol as a solvent in the NHPI-catalyzed aerobic oxidation of toluene can selectively enhance the production of benzaldehyde (B42025). nih.gov
A metal-free approach for generating PINO radicals involves a photoinduced proton-coupled electron transfer process using donor-substituted aromatic ketones. acs.org This method has proven effective for the aerobic oxidation of olefins and lignin (B12514952) model compounds. acs.org
Table 1: Examples of NHPI-Catalyzed Aerobic Oxidation Reactions
| Substrate | Co-catalyst/Promoter | Product | Key Findings | Reference |
|---|---|---|---|---|
| Adamantane | Co(acac)₂, Co(OAc)₂, VO(acac)₂, V₂O₅ | Adamantanols | >90% conversion, selectivity dependent on co-catalyst. polimi.it | polimi.it |
| Toluene | Co(II) salts | Benzoic Acid | Effective oxidation to the corresponding carboxylic acid. magtech.com.cnnih.gov | magtech.com.cnnih.gov |
| Toluene | None (in hexafluoroisopropanol) | Benzaldehyde | Solvent choice significantly impacts selectivity. nih.gov | nih.gov |
| β-Isophorone | None | Ketoisophorone | Theoretical calculations show β-IP is more favorably activated than α-IP. rsc.org | rsc.org |
Catalytic C-H Functionalization Processes
The ability of the PINO radical to act as a potent hydrogen atom transfer (HAT) agent makes it a valuable catalyst for C-H functionalization reactions. scilit.comnsf.gov This allows for the direct conversion of C-H bonds into other functional groups, a highly sought-after transformation in organic synthesis. chem-station.com
The catalytic system often involves the generation of the PINO radical from NHPI, which then abstracts a hydrogen atom from a C(sp³)–H bond to form a carbon-centered radical. chem-station.comnih.gov This radical can then be trapped by various reagents to introduce new functionality. For example, in the presence of a dialkyl azodicarboxylate, the carbon radical can be trapped to form C(sp³)–N bonds, leading to hydrazine (B178648) derivatives. nih.govchem-station.com This method is applicable to the functionalization of benzylic, propargylic, and aliphatic C-H bonds. chem-station.com
Furthermore, combining NHPI with a copper(II) acetate (B1210297) catalyst and Selectfluor enables the PINOylation of C(sp³)–H bonds, where the carbon-centered radical couples with the PINO radical. nih.gov While the precise mechanism is still under investigation, it is believed that the copper catalyst plays a role in generating the active HAT species. nih.gov
The self-decay of the PINO radical is a limiting factor in these processes. scilit.comresearchgate.net Research has shown that PINO decay can proceed through at least two pathways: "trimerization" at high concentrations and medium oxidation at low concentrations. scilit.com Understanding these decay pathways is crucial for optimizing the efficiency of NHPI-catalyzed reactions. scilit.comacs.org
Transition Metal-Catalyzed Transformations Utilizing N-Hydroxylamines
N-Hydroxylamine derivatives are versatile reagents in transition metal-catalyzed reactions, enabling the formation of important chemical bonds under mild conditions. nih.govrsc.org
Amination Reactions (e.g., Alkenes, Arenes, Sulfur Compounds)
Transition metal catalysis in conjunction with hydroxylamine-derived reagents has become a powerful tool for amination reactions. nih.govrsc.org These methods often allow for the direct introduction of unprotected amino groups, improving step- and atom-economy by avoiding protection-deprotection sequences. nih.gov
For the amination of arenes, both noble and earth-abundant metals have been employed. nih.govrsc.org For instance, rhodium(III) has been used to catalyze the C-H amination of arenes with hydroxylamine-derived reagents. rsc.org Iron-catalyzed amination of (hetero)arenes has also been developed, proceeding through a radical pathway. nih.govrsc.org In some cases, metal-catalyzed homolysis of the N-O bond in hydroxylamine (B1172632) reagents generates an electrophilic aminium radical, which then reacts with the arene. researchgate.net
In the realm of alkene amination, iron(II) dichloride combined with a diiminopyridine ligand has been shown to effectively catalyze the hydroamination of vinylarenes using hydroxylamine esters as the nitrogen source. mdpi.com
Table 2: Examples of Transition Metal-Catalyzed Amination with N-Hydroxylamines
| Substrate Type | Metal Catalyst | Aminating Reagent | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Arenes | Rh(III) | N-Boc-protected hydroxylamine derivative | Arylamines | Directed C-H amination. rsc.org | rsc.org |
| (Hetero)arenes | Ferrocene | N-succinimidyl perester | Imidated (hetero)arenes | Radical pathway, requires deprotection. nih.govrsc.org | nih.govrsc.org |
| Arenes | TiCl₃ | Hydroxylamine | Anilines | Proceeds via aminyl radical formation. researchgate.net | researchgate.net |
Aziridination of Olefins
Aziridines are valuable synthetic intermediates, and their synthesis via the transition metal-catalyzed aziridination of olefins using hydroxylamine derivatives has been an area of active research. rhhz.net These reactions often proceed through the formation of a metal-nitrenoid intermediate which then adds to the alkene. rhhz.net
Rhodium(II) catalysts have been particularly effective in this transformation. rhhz.netresearchgate.net For example, Rh(II)-catalyzed intramolecular aziridination of allylic N-tosyloxycarbamates has been reported. rhhz.net More recently, a Rh(II)-catalyzed direct and stereospecific N-H and N-alkyl aziridination of unactivated olefins was developed using hydroxylamine-O-sulfonic acids as inexpensive and readily available aminating agents. researchgate.net This method is scalable and tolerant of a wide range of functional groups. researchgate.netchemrxiv.org
A planar chiral rhodium indenyl catalyst has also been developed for the enantioselective aziridination of unactivated terminal alkenes. acs.org Computational studies suggest the reaction proceeds through an amide intermediate, with the olefin insertion step being both rate- and enantio-determining. acs.org
Hydrogenation of Oximes to Amines and Hydroxylamines
The catalytic hydrogenation of oximes presents a direct route to amines and hydroxylamines. However, achieving selectivity for the hydroxylamine product is challenging due to the lability of the N-O bond. nature.com
Significant progress has been made using iridium-based catalysts. dicp.ac.cnresearchgate.net Cyclometalated cyclopentadienyl (B1206354) iridium(III) complexes have been shown to be uniquely efficient for the homogeneous hydrogenation of oximes to hydroxylamines. dicp.ac.cn These reactions are often performed under acidic conditions, with an acid like methanesulfonic acid being crucial for activating the oxime substrate and preventing catalyst poisoning by the hydroxylamine product. dicp.ac.cn DFT mechanistic studies have indicated that the reaction can proceed via either a direct or an anion-assisted hydride transfer, which is the chirality-determining step in asymmetric versions. nih.gov
More recently, nickel-catalyzed asymmetric hydrogenation of oximes to chiral hydroxylamines has been achieved with excellent enantioselectivity. nature.com This breakthrough addresses the long-standing challenge of controlling both reactivity and selectivity in the hydrogenation of oximes. nature.combohrium.com
Table 3: Compound Names
| Compound Name |
|---|
| N-Hydroxyphthalimide |
| Phthalimide-N-oxyl |
| Adamantane |
| Adamantanol |
| Toluene |
| Benzoic acid |
| Benzaldehyde |
| Hexafluoroisopropanol |
| β-Isophorone |
| Ketoisophorone |
| α-Isophorone |
| 4,4′-bis(diphenylamino)benzophenone |
| Dialkyl azodicarboxylate |
| Copper(II) acetate |
| Selectfluor |
| Rhodium(III) |
| Ferrocene |
| N-succinimidyl perester |
| Titanium(III) chloride |
| Iron(II) dichloride |
| Hydroxylamine-O-sulfonic acid |
| Methanesulfonic acid |
| Nickel |
| Iridium(III) |
| Cobalt(II) acetate |
| Vanadyl acetylacetonate |
| Vanadium(V) oxide |
| Cobalt(II) acetylacetonate |
| N-Boc-protected hydroxylamine |
| Allylic N-tosyloxycarbamates |
| Vinylarenes |
Organocatalytic Applications
N-hydroxy compounds, particularly N-hydroxyimides, have emerged as a significant class of organocatalysts, primarily for facilitating free-radical processes. nih.gov Their utility stems from the in-situ generation of highly reactive N-oxyl radicals, which are potent species for hydrogen atom transfer (HAT) reactions. beilstein-journals.org This approach offers a metal-free alternative for a variety of selective oxidative transformations, aligning with the principles of green chemistry. nih.govbeilstein-journals.org
The most extensively studied organocatalyst in this family is N-hydroxyphthalimide (NHPI). beilstein-journals.org It serves as a precursor to the phthalimide N-oxyl (PINO) radical, the key catalytic species responsible for initiating radical chain reactions. nih.govbeilstein-journals.org The general mechanism for NHPI-catalyzed aerobic oxidation involves the formation of the PINO radical, which then abstracts a hydrogen atom from an organic substrate. polimi.itnih.gov This step regenerates NHPI and produces a carbon-centered radical, which subsequently reacts with molecular oxygen to form a peroxyl radical. polimi.it The peroxyl radical is then trapped by another molecule of NHPI to yield the corresponding hydroperoxide and a new PINO radical, thus propagating the catalytic cycle. polimi.it
The versatility of NHPI as an organocatalyst has been demonstrated in the selective oxidation of a wide array of organic compounds, including alkanes, alkyl aromatics, alcohols, and silanes. polimi.itpolimi.it While often used with transition-metal co-catalysts, significant research has focused on developing entirely metal-free systems. nih.gov These protocols may involve non-metal initiators or co-catalysts like aldehydes or quinones to facilitate the initial formation of the PINO radical. nih.govbeilstein-journals.org
Table 1: Examples of NHPI-Catalyzed Organocatalytic Oxidations This table is interactive. You can sort and filter the data.
| Substrate | Co-catalyst/Initiator | Solvent | Temperature (°C) | Product | Research Finding | Source(s) |
|---|---|---|---|---|---|---|
| Cyclohexane | 4-lauryloxycarbonyl-N-hydroxyphthalimide (lipophilic NHPI) | Neat (no solvent) | 80 | Cyclohexyl hydroperoxide | Use of a lipophilic NHPI derivative allows the reaction to proceed without a polar co-solvent, improving process economy. | polimi.it |
| Ethylbenzene | Xanthone (B1684191) / TMAC | Acetonitrile | 60 | Acetophenone | A photoredox system using xanthone can activate NHPI under visible light for the aerobic oxidation of ethylbenzene. | beilstein-journals.org |
| α-Isophorone | Anthraquinone (AQ) | Neat (no solvent) | 100 | Ketoisophorone | The NHPI/AQ system provides a metal-free and solvent-free method for oxidizing α-isophorone, preventing substrate isomerization. | beilstein-journals.org |
| Various Silanes | Covalent Organic Framework (COF-NHPI) | Toluene | 80 | Silanols | Embedding NHPI sites into a covalent organic framework creates a heterogeneous, metal-free, and recyclable catalyst for the highly selective oxidation of silanes. | rsc.org |
| Fluorene | Sodium Chlorite | Acetonitrile / Water | Room Temp. | Fluorenone | Chlorine dioxide, generated from sodium chlorite, oxidizes the NHPI anion to the PINO radical, which then abstracts a hydrogen atom from the benzylic position of fluorene. | nih.govacs.org |
Beyond NHPI, other N-hydroxy compounds have been developed and utilized in organocatalysis to overcome certain limitations, such as solubility or reactivity with specific substrates. researchgate.net N-hydroxybenzimidazoles represent a newer class of catalysts with a structure that can be more easily modified to tune its properties for specific applications. researchgate.net
N-hydroxyamides have been employed in different types of transformations, such as deoxygenative [3+2] cycloadditions. In a notable example, N-hydroxyamides react with alkynes in an organophosphine-catalyzed process to produce a diverse range of 3,4,5-trisubstituted isoxazoles with high regioselectivity. acs.org Mechanistic studies suggest that the N-substituent on the hydroxyamide is critical for promoting the cyclization. acs.org
Table 2: Organocatalytic Synthesis of Isoxazoles from N-Hydroxyamides and Alkynes This table is interactive. You can sort and filter the data.
| N-Hydroxybenzamide Substituent (on Phenyl Ring) | Alkyne | Catalyst | Yield | Research Finding | Source(s) |
|---|---|---|---|---|---|
| 4-F | Phenylacetylene | PPh₃ | 89% | Electron-withdrawing groups on the N-hydroxybenzamide are well-tolerated, leading to good product yields. | acs.org |
| 4-Cl | Phenylacetylene | PPh₃ | 92% | The reaction demonstrates high efficiency for various halogenated benzamides. | acs.org |
| 4-Br | Phenylacetylene | PPh₃ | 95% | The protocol provides a mild, one-step process for constructing diverse isoxazoles. | acs.org |
| 4-CF₃ | Phenylacetylene | PPh₃ | 75% | Strong electron-withdrawing groups are compatible with the reaction conditions. | acs.org |
| 3-Cl | Phenylacetylene | PPh₃ | 86% | The position of the substituent on the phenyl ring does not significantly hinder the reaction. | acs.org |
Another important compound, 1-Hydroxybenzotriazole (HOBt), is widely used as a coupling additive in peptide synthesis, a process that relies on organocatalytic principles. acs.org In carbodiimide-mediated amide bond formation, the rate-determining step is often the reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. acs.org HOBt then participates in the subsequent catalytic cycle by reacting with this intermediate to generate a more stable and reactive HOBt-ester, which efficiently acylates the amine to form the desired amide bond while regenerating HOBt. acs.org This catalytic role is crucial for suppressing racemization and improving reaction efficiency.
Biochemical and Biological Roles of N Hydroxy Compounds
Involvement in Microbial Nitrogen Metabolism (e.g., Nitrification Pathways)
N-hydroxy compounds are pivotal intermediates in the global nitrogen cycle, particularly in the process of nitrification. princeton.edu Nitrification is the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a two-step process carried out by distinct groups of microorganisms. wiley.comlibretexts.org
The first step, the oxidation of ammonia (B1221849) to nitrite (B80452), is performed by ammonia-oxidizing bacteria (AOB) and archaea (AOA). princeton.eduwiley.com In this stage, hydroxylamine (B1172632) (NH₂OH) is a key, obligatory intermediate. wiley.comebi.ac.uk The reaction is catalyzed by the enzyme ammonia monooxygenase (AMO), which converts ammonia to hydroxylamine. icrisat.orgresearchgate.net Subsequently, the enzyme hydroxylamine oxidoreductase (HAO) oxidizes hydroxylamine to nitrite (NO₂⁻). icrisat.orgresearchgate.net This conversion is a critical energy-yielding step for these microorganisms. researchgate.net
| Step | Reaction | Key Enzyme | Microorganism Group |
| 1. Ammonia Oxidation | NH₃ + O₂ + 2H⁺ + 2e⁻ → NH₂OH + H₂O | Ammonia Monooxygenase (AMO) | Ammonia-Oxidizing Bacteria & Archaea |
| 2. Hydroxylamine Oxidation | NH₂OH + H₂O → NO₂⁻ + 5H⁺ + 4e⁻ | Hydroxylamine Oxidoreductase (HAO) | Ammonia-Oxidizing Bacteria & Archaea |
| 3. Nitrite Oxidation | NO₂⁻ + ½O₂ → NO₃⁻ | Nitrite Oxidoreductase (NXR) | Nitrite-Oxidizing Bacteria |
This table outlines the central steps of nitrification, emphasizing the formation and consumption of the N-hydroxy intermediate, hydroxylamine.
Under certain conditions, particularly low oxygen, some nitrifying bacteria can further reduce nitrite, a process known as nitrifier denitrification, which can produce nitrous oxide (N₂O) from the hydroxylamine intermediate. princeton.edu
Mechanisms of Enzyme Inhibition (e.g., Oxidoreductases, Hydro-lyases, Ammonia-lyases)
The N-hydroxy moiety confers on these compounds the ability to inhibit various classes of enzymes, a property rooted in their chemical reactivity.
Oxidoreductases : These enzymes catalyze oxidation-reduction reactions. Hydroxylamine and its derivatives can act as inhibitors of certain oxidoreductases. For instance, hydroxylamine is a known inhibitor of EC 1.1.3.13, alcohol oxidase. ebi.ac.uk
Hydro-lyases : This class of enzymes (EC 4.2.1.-) cleaves C-O bonds through the elimination of water. nih.gov Hydroxylamine has been identified as an inhibitor of cystathionine (B15957) beta-synthase (EC 4.2.1.22), an enzyme crucial for the synthesis of cysteine. ebi.ac.uk
Ammonia-lyases : These enzymes (EC 4.3.1.-) catalyze the elimination of ammonia from a substrate, typically an amino acid, to form a double bond. pu-toyama.ac.jppolimi.it Histidine ammonia-lyase (HAL), for example, converts histidine to urocanic acid and ammonia. pu-toyama.ac.jp The mechanism often involves an electrophilic group at the active site. utah.edu N-hydroxy compounds like hydroxylamine can inhibit these enzymes; hydroxylamine is a documented inhibitor of serine-sulfate ammonia-lyase (EC 4.3.1.10). ebi.ac.uk
The inhibitory action often stems from the nucleophilic nature of the hydroxylamine nitrogen, which can react with electrophilic centers or cofactors within the enzyme's active site.
| Enzyme Class | Specific Enzyme Example | EC Number | Known N-Hydroxy Inhibitor |
| Oxidoreductases | Alcohol oxidase | 1.1.3.13 | Hydroxylamine ebi.ac.uk |
| Hydro-lyases | Cystathionine beta-synthase | 4.2.1.22 | Hydroxylamine ebi.ac.uk |
| Ammonia-lyases | Serine-sulfate ammonia-lyase | 4.3.1.10 | Hydroxylamine ebi.ac.uk |
This table provides examples of enzymes from different classes that are inhibited by N-hydroxy compounds.
Interactions with Nucleic Acids and Nucleobases
Small molecules can interact with DNA and RNA through several non-covalent and covalent mechanisms, thereby influencing cellular processes like replication and transcription. atdbio.com The primary modes of non-covalent interaction include intercalation (sandwiching between base pairs), groove binding (fitting into the major or minor groove), and electrostatic interactions with the negatively charged phosphate (B84403) backbone. atdbio.commdpi.com
N-hydroxy compounds can participate in these interactions. The hydroxyl group, along with the nitrogen atom, can act as a hydrogen bond donor and acceptor. This facilitates binding within the DNA grooves, where they can form specific hydrogen bonds with the edges of the base pairs. nih.gov For example, the minor groove binder distamycin interacts with AT-rich regions of DNA via hydrogen bonding. atdbio.com The steric and electronic properties of an N-hydroxy analogue would dictate its binding preference and stability.
Covalent interactions are also possible. Alkylating agents, for instance, are highly electrophilic compounds that react with nucleophilic sites on DNA, such as the N7 position of guanine (B1146940) and the N3 of adenine, to form stable adducts. atdbio.com While hydroxylamine itself is a nucleophile, its metabolites or more complex N-hydroxy derivatives could potentially be converted into reactive electrophiles that form covalent bonds with DNA bases.
Radical Scavenging Mechanisms in Biological Systems (e.g., Ribonucleotide Reductase Inhibition)
A significant biological role of many N-hydroxy compounds is their ability to act as radical scavengers. acs.orgresearchgate.netnih.gov This activity is central to their mechanism of inhibiting ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. acs.orgnih.gov RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA production. acs.orgnih.gov The catalytic cycle of RNR involves a critical tyrosyl free radical. academicjournals.org
N-substituted hydroxylamines (N-HAs) can inhibit RNR by quenching this essential free radical. acs.orgresearchgate.net By donating a hydrogen atom from the N-OH group, the N-HA neutralizes the tyrosyl radical, which halts the enzymatic reaction and, consequently, ceases DNA synthesis and cell proliferation. acs.orgnih.govacademicjournals.org This mechanism makes N-HA compounds effective antibacterial agents, as they can selectively target bacterial RNR over its eukaryotic counterpart. nih.gov
| Compound Type | Target Enzyme | Mechanism of Action | Biological Outcome |
| N-Substituted Hydroxylamines (N-HAs) | Ribonucleotide Reductase (RNR) acs.orgnih.gov | Scavenging of an essential tyrosyl free radical in the enzyme's active site. researchgate.netacademicjournals.org | Inhibition of DNA synthesis and cell proliferation. acs.org |
This table summarizes the radical scavenging mechanism of N-hydroxy compounds in the context of RNR inhibition.
The radical scavenging capacity of various N-HAs has been quantified, demonstrating a direct link between this chemical property and their biological activity. researchgate.net
Endogenous Biological Oxidation Pathways (e.g., Oxidation by Hepatic Monooxygenases)
N-hydroxy compounds, whether endogenous or xenobiotic, are subject to metabolic transformation in the body, primarily in the liver. The liver's extensive metabolic capacity is largely due to enzyme systems like cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). nih.gov
Both CYP and FMO systems are known to catalyze the N-oxidation of hydroxylamines. nih.govkarger.com The FMO system, in particular, has been shown to be efficient in oxidizing N-hydroxy compounds. For example, the N-oxidation of N-hydroxy-norzimeldine is catalyzed by hog liver FMO, leading to the formation of a stable nitrone as the principal product. nih.gov This reaction is NADPH-dependent. nih.gov Similarly, human FMO3 can N-oxygenate compounds like tyramine (B21549) and phenethylamine (B48288) to their N-hydroxylamine metabolites. mdpi.com
These oxidative pathways are crucial for the detoxification and clearance of xenobiotics, but they can also lead to bioactivation, where a less reactive parent compound is converted into a more reactive metabolite.
| Enzyme System | Substrate Example | Product Type | Reference |
| Flavin-containing Monooxygenase (FMO) | N-hydroxy-norzimeldine | Nitrone | nih.gov |
| Flavin-containing Monooxygenase (FMO) | Tyramine | N-hydroxylamine | mdpi.com |
| Cytochrome P-450 / FMO | 2-Aminofluorene | N-hydroxy metabolite | karger.com |
This table illustrates the oxidation of N-hydroxy compounds and their precursors by key hepatic enzyme systems.
Mimicry of Natural Biomolecules by N-Hydroxy Analogues
The structural features of the N-hydroxy group allow it to be incorporated into synthetic molecules designed to mimic natural biomolecules, thereby modulating biological processes. The ability of the N-OH group to act as both a hydrogen bond donor and acceptor is key to this mimicry. nih.gov
Peptide Mimics : N-(hydroxy)amino acids, such as N-(hydroxy)glycine, can be incorporated into peptide backbones. nih.gov These peptide-peptoid hybrids can mimic natural peptide conformations. For instance, the inclusion of N-(hydroxy)glycine residues has been shown to stabilize short, parallel β-sheet structures through a network of strong interstrand hydrogen bonds, a feature commonly found in proteins. nih.gov
Nucleic Acid Mimics : Peptide nucleic acids (PNAs) are synthetic analogues of DNA where the sugar-phosphate backbone is replaced by a peptide-like chain. oup.com Further modifications, such as introducing N-hydroxy functionalities, can create PNA-like mimics with altered binding properties and stability, designed to interact with specific DNA or RNA sequences. oup.com
Signal Molecule Mimics : In bacterial communication (quorum sensing), N-acyl homoserine lactones (AHLs) are key signaling molecules. Synthetic analogues that mimic the structure of AHLs, sometimes incorporating heterocyclic rings that can electronically mimic functional groups like the 3-oxo moiety, are used to disrupt quorum sensing. mdpi.com N-hydroxy groups could be incorporated into such mimics to enhance binding to the target receptor proteins.
This biomimicry allows for the rational design of novel therapeutic agents and research tools that can interact with or inhibit biological targets with high specificity and affinity.
Analytical Chemistry Methodologies for N Hydroxy Compound Characterization and Detection
Advanced Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the separation and quantification of N-hydroxy compounds from complex matrices. Various techniques have been developed, each offering distinct advantages in terms of selectivity, sensitivity, and applicability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of hydroxylamine (B1172632) and its derivatives. A simple, selective, and sensitive HPLC method involving pre-column derivatization with acetone (B3395972) followed by UV detection has been developed for the determination of hydroxylamine in drug substances. tandfonline.com This method can detect hydroxylamine down to 0.01 ppm and quantify it at 0.03 ppm. tandfonline.com The validation of such a method demonstrates its reliability for quality control in the pharmaceutical industry. tandfonline.com
Separation is often achieved on reversed-phase columns, such as a C18 column. researchgate.net For instance, a method using 1-Fluoro-2,4-dinitrobenzene as a derivatizing reagent allows for quantification on a C18 HPLC column with UV detection at 380 nm. researchgate.net This approach achieved a limit of detection (LOD) of 0.56 ppm and a limit of quantification (LOQ) of 3.57 ppm. researchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS) provides even greater selectivity and sensitivity, with one LC-MS method reporting an LOD of 0.008 ppm for hydroxylamine. researchgate.net
Table 1: HPLC Method Validation Parameters for Hydroxylamine Determination
This table summarizes the performance characteristics of a validated HPLC-UV derivatization method for the quantification of hydroxylamine.
| Parameter | Result |
| Limit of Detection (LOD) | 0.01 ppm (S/N > 3.0) |
| Limit of Quantification (LOQ) | 0.03 ppm (S/N > 10.0) |
| Linearity Range | 0.03 ppm to 0.1 ppm |
| Accuracy (Recovery) | 97.2% to 103.5% |
| Data sourced from a study on determining genotoxic impurity hydroxylamine in drug substances. tandfonline.com |
Gas Chromatography (GC) is another powerful technique for analyzing volatile or semi-volatile compounds. However, the direct analysis of N-hydroxy compounds by GC can be challenging due to their polarity and thermal instability. N-oxygenated products are often unstable to GC analysis without prior derivatization. lgm.gov.my Thermal decomposition in the injector or on the column is a common issue, necessitating chemical modification to increase volatility and stability. lgm.gov.my
A common approach is the acetylation of the hydroxy group. nih.gov For example, N-Methylimidazole-catalyzed acetylation can be used prior to GC separation. nih.gov When derivatization is not performed, decomposition products are often identified using a hyphenated technique like GC-mass spectrometry (GC-MS). lgm.gov.my
Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an attractive alternative to HPLC and GC. Several CE-based methods have been developed for hydroxylamine determination. Capillary Ion Electrophoresis (CIE) with direct conductivity detection is a simple and fast method for analyzing hydroxylamine in pharmaceuticals, with a limit of detection reported as 1 ppm. nih.gov The choice of buffer is critical; for instance, a MES-glycylglycine buffer provides a significantly better response for hydroxylamine compared to a MES-histidine buffer. nih.gov
For enhanced sensitivity, CE can be coupled with electrochemical detection (CE-EC). A method using a palladium-particle modified carbon fiber microdisk array electrode has been shown to exhibit high catalytic activity toward hydroxylamine, allowing for detection at lower potentials. tandfonline.com This CE-EC system achieved a detection limit of 5 x 10⁻⁸ mol/L. tandfonline.com CE has also been coupled with mass spectrometry (CE-MS) to analyze the oxidation products of N-hydroxy compounds like N-hydroxy-L-arginine. researchgate.net
Ion Chromatography (IC) is particularly well-suited for the determination of ionic species like hydroxylamine in aqueous samples. A cation-exchange chromatography method coupled with pulsed amperometric detection at a gold electrode has been successfully used for trace analysis of hydroxylamine in industrial waste streams. nih.gov This method is sensitive enough to detect concentrations below 5 ppm, a critical level for protecting biological sewage treatment processes. nih.gov
Another IC method for determining hydroxylamine in natural rubber utilizes an electrochemical detector with a platinum electrode. lgm.gov.my This technique can achieve a detection limit of 0.01 mg/L. lgm.gov.my For analysis in pharmaceutical products, a method using a CS16 cation exchange column with post-column derivatization and an amperometric detector has been reported. google.com This direct measurement approach avoids complex derivatization steps and reduces interferences. google.com
Capillary Electrophoresis
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of N-hydroxy compounds.
Nuclear Magnetic Resonance (NMR): Both ¹H and ³¹P NMR are valuable tools. ¹H NMR spectroscopy has been used to confirm the structure of synthesized compounds like N-hydroxy-N-methyl fattyamide. google.com ³¹P NMR is a unique application where N-hydroxy compounds serve as internal standards. After phosphitylation, compounds like N-hydroxyphthalimide and N-hydroxy-5-norbornene-2,3-dicarboximide show distinct chemical shifts (δ 150.7–153.6 ppm) that are well-separated from lignin-derived components, making them excellent internal standards for quantifying hydroxyl groups in complex biopolymers. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and confirm the synthesis of N-hydroxy compounds. For example, it was used alongside NMR to characterize N-hydroxy-N-methyl fattyamide synthesized from palm oil. google.com
Mass Spectrometry (MS): MS, particularly when coupled with a separation technique like GC or LC, is a powerful tool for both identification and structural characterization. It has been used to characterize metabolic products such as N-hydroxydesmethylimipramine and to identify its decomposition products following GC analysis. lgm.gov.my LC-MS is also employed for the sensitive analysis of aldehydes that have been reacted with N-substituted coumaryl hydroxylamine derivatization agents. researchgate.net
Ultraviolet (UV) Spectroscopy: The UV absorption spectra of N-hydroxy compounds can provide characteristic information. For instance, N-hydroxyamidines in ethanol (B145695) exhibit three distinct absorption bands. A band around 207 nm is assigned to the local excitation of the phenyl chromophore, while two other bands, which are sensitive to substitution, appear at approximately 250-260 nm and 300-322 nm and are assigned as electron transfer bands. metrohm.com
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a key strategy to overcome challenges in the analysis of N-hydroxy compounds, such as poor volatility, thermal instability, or lack of a strong chromophore for UV detection. researchgate.net
The primary goals of derivatization include:
Increasing Volatility and Thermal Stability: This is crucial for GC analysis, where polar N-hydroxy groups are converted to less polar, more stable derivatives, for example, through acetylation. lgm.gov.mynih.gov
Enhancing Detection: For HPLC-UV analysis, a chromophore can be attached to the molecule to improve its detectability. Derivatization of hydroxylamine with acetone forms an oxime that can be detected by UV. tandfonline.com Another reagent, 1-Fluoro-2,4-dinitrobenzene, also imparts a strong UV absorbance to hydroxylamine for HPLC analysis. researchgate.net
Improving Separation: Derivatization can alter the chromatographic properties of an analyte, leading to better separation from matrix components.
Conversely, N-hydroxy compounds themselves can be used as derivatization agents. N-substituted coumaryl hydroxylamines have been synthesized to serve as agents for derivatizing aldehydes. researchgate.net The resulting nitrones exhibit excellent fluorescent response and ionization strength, facilitating their analysis by LC-MS. researchgate.net However, it is important to note that some derivatization methods are unsuitable for N-hydroxy compounds; for example, dansylation is not appropriate for N-hydroxy compounds as they are sensitive to the basic conditions required for the reaction. nih.gov
Table 2: Examples of Derivatization Strategies for N-Hydroxy Compound Analysis
This table provides an overview of various derivatization reagents and their applications in the analysis of N-hydroxy compounds using different analytical techniques.
| Analytical Technique | Derivatization Reagent/Method | Purpose | Analyte Example |
| GC | Acetylation (e.g., with N-Methylimidazole) | Increase volatility and thermal stability | Hydroxy compounds |
| HPLC-UV | Acetone | Form UV-active oxime | Hydroxylamine |
| HPLC-UV | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Attach strong chromophore | Hydroxylamine |
| IC-Amperometry | Post-column rehydration | Enhance detection | Hydroxylamine HCl |
| Data sourced from multiple studies on chromatographic analysis. tandfonline.comresearchgate.netnih.govgoogle.com |
Oxime Formation for Detection and Quantification
Oxime formation is a cornerstone reaction in organic chemistry that can be adapted for the analytical detection and characterization of certain N-hydroxy compounds or, more commonly, for the analysis of aldehydes and ketones using hydroxylamine derivatives. wikipedia.orgnumberanalytics.combyjus.com The reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydroxylamine (such as hydroxylamine hydrochloride) to yield an oxime and water. wikipedia.orgbyjus.com This process is typically conducted in a weakly acidic medium. byjus.com
The formation of oximes, which are often crystalline solids with poor water solubility, can be used for the identification of aldehydes or ketones. wikipedia.org While N-hydroxy compounds themselves don't directly form oximes in this manner, the underlying chemistry is relevant. In synthetic pathways, N-substituted hydroxylamines are sometimes prepared via the reduction of an oxime intermediate. rsc.orgrsc.org For instance, an aldehyde can be reacted with hydroxylamine hydrochloride to form an oxime, which is subsequently reduced using a reagent like sodium cyanoborohydride to yield the target N-substituted hydroxylamine. rsc.orgrsc.org
The characterization of the resulting oximes relies on various spectroscopic techniques. Infrared (IR) spectroscopy is a key tool, with oximes displaying characteristic absorption bands corresponding to the O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) bonds. byjus.com Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure and can distinguish between E and Z isomers of the oxime. rsc.orgnih.gov
While direct quantification of N-hydroxy compounds via oxime formation is not a standard approach, the principles of the reaction are fundamental to derivatization strategies where hydroxylamine-containing reagents are used to tag carbonyl compounds for analysis. epa.gov
Nitrone Formation for Derivatization-Based Analysis
A highly effective and sensitive strategy for the analysis of aldehydes involves derivatization using N-substituted hydroxylamines to form nitrones. rsc.orgrsc.orgresearchgate.net This method is particularly useful for pre-column derivatization in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.orgnih.gov
The reaction involves the functional N-hydroxy amino (–NHOH) group of an N-substituted hydroxylamine reacting with an aldehyde under mild conditions to form a stable nitrone product. rsc.orgrsc.org A key advantage of this method is that the nitrone derivative is readily analyzable without requiring further reduction or chemical modification steps. rsc.orgresearchgate.net
To enhance analytical sensitivity, the N-substituted hydroxylamine reagent is often designed to contain a fluorescent tag, such as a coumarin (B35378) moiety. rsc.orgresearchgate.netnih.gov This allows for highly sensitive fluorescence detection (HPLC-FLD). researchgate.netnih.gov For example, the fluorescent reagent 4-hydroxylaminopropyl-7-methoxylcoumarin (HAMC) has been successfully used for the determination of furfurals in food samples. nih.gov
The benefits of the nitrone formation method include:
High Sensitivity: The use of fluorescent derivatization agents enables very low detection limits, often at the sub-nanomolar (nM) level. researchgate.netnih.gov
Simplicity and Speed: Derivatization reactions are typically rapid, occurring at room temperature in aqueous conditions in under 30 minutes. nih.govresearchgate.net
Improved Chromatography: The resulting nitrone derivatives often yield single, well-defined chromatographic peaks for each analyte, simplifying chromatograms and improving quantification. researchgate.netnih.gov Long aliphatic chains can also be incorporated into the derivatization agent to improve chromatographic performance and ionization strength in mass spectrometry. rsc.org
Accuracy and Reliability: The method demonstrates good accuracy, with high recovery rates (e.g., 89.7% to 106.7% for furfurals in food) and high repeatability. nih.gov
The table below summarizes the performance of an HPLC-FLD method based on nitrone formation with HAMC for the analysis of various furfurals. nih.gov
| Analyte | Linear Range (nM) | Correlation Coefficient (R²) | Limit of Detection (LOD) (nM) | Intra-day RSD (%) | Inter-day RSD (%) |
|---|---|---|---|---|---|
| Furfural (F) | 0.2 - 4000 | ≥ 0.9989 | 0.08 - 0.1 | ≤ 4.2 | ≤ 6.7 |
| 5-Methylfurfural (5-MF) | 0.2 - 4000 | ≥ 0.9989 | 0.08 - 0.1 | ≤ 4.2 | ≤ 6.7 |
| 5-(Hydroxymethyl)furfural (5-HMF) | 0.2 - 4000 | ≥ 0.9989 | 0.08 - 0.1 | ≤ 4.2 | ≤ 6.7 |
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive and rapid approach for the detection and analysis of N-hydroxy compounds by measuring the current or potential changes resulting from their oxidation or reduction at an electrode surface. acs.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly valuable for studying the redox behavior of these molecules. acs.orgdiva-portal.org
Voltammetric sensors operate by scanning the potential of a working electrode and recording the resulting current, which provides detailed information about the analyte's electrochemical properties and concentration. acs.org The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the electrode surface with nanomaterials or other specific chemical agents. semanticscholar.orgmdpi.comresearchgate.net
A study on the transformation of N-hydroxy-arginine (NHA) illustrates the application of these methods. nih.gov Using a microcarbon electrode, the electrochemical oxidation of NHA was investigated. nih.gov
Cyclic Voltammetry (CV): Showed that NHA oxidation occurs in two distinct steps, with each step involving the exchange of one electron and one proton. nih.gov The initial oxidation produces a short-lived radical species, which is then further oxidized to nitroso-arginine. nih.gov
Differential Pulse Voltammetry (DPV): This technique provided a reduction peak for the nitroso-arginine intermediate, allowing for its detection. nih.gov The DPV signal could be used to determine kinetic parameters like Kₘ and Vₘₐₓ in enzymatic systems. nih.gov
The key findings from the electrochemical analysis of N-hydroxy-arginine are summarized in the table below. nih.gov
| Technique | Observation | Inferred Species | Key Parameter |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Two-step oxidation | NHA → NHA· → Nitroso-arginine | 1e⁻, 1H⁺ per step |
| Differential Pulse Voltammetry (DPV) | Reduction peak observed | Nitroso-arginine (NA) | Peak at -1.66 V vs Ag/AgCl |
| Coulometry | Analysis of final products | Citrulline and Nitrite (B80452) | Confirms overall oxidation pathway |
These electrochemical approaches are advantageous due to their high sensitivity, rapid response times, and the potential for miniaturization for in-vivo or field-based measurements. acs.orgnih.gov
Environmental and Astrochemistry of N Hydroxy Species
Environmental Formation and Degradation Pathways of N-Hydroxylated Amines
N-hydroxylated amines are recognized as environmentally significant compounds, primarily due to their role as intermediates in the transformation of aromatic amines and nitro compounds. osti.gov These precursor compounds are widely used in industrial processes, and their presence in the environment is a subject of increasing concern. osti.gov The N-hydroxylation step is a crucial activation process, and understanding its occurrence outside of biological systems is key to assessing the environmental fate of these pollutants. osti.govnih.gov
The formation of N-hydroxylated amines in the environment can occur through distinct chemical pathways, notably photooxidation in aqueous systems and reduction in soil. osti.gov
Photooxidation in Aqueous Environments : Aromatic amines present in water can undergo photooxidation to form N-hydroxylated derivatives. For instance, research has demonstrated that o-toluidine (B26562) in water can be converted to N-hydroxy-o-toluidine through this process. osti.gov In the broader context of atmospheric chemistry, which provides parallels for aqueous-phase reactions, amines are known to be degraded by photochemically-produced hydroxyl radicals. nilu.nonilu.com This reaction involves the abstraction of a hydrogen atom from the amine group, leading to an amino radical which can then be oxidized. ssethermal.com
Reduction in Soil Environments : In soil, which can provide a reducing environment, nitroaromatic compounds can be transformed into N-hydroxylated amines. An example of this is the reduction of 2-nitrotoluene (B74249) in soil to form N-hydroxy-o-toluidine. osti.gov This pathway is significant as it represents a transformation route for a different class of environmental contaminants into the same reactive intermediate. Similarly, anaerobic transformation of azo dyes in sediments can release aromatic amines, which are precursors for N-hydroxylation. nih.gov
The table below summarizes these environmental formation pathways.
Interactive Data Table: Environmental Formation of N-Hydroxylated Amines
| Precursor Compound | Process | Environment | N-Hydroxylated Product |
|---|---|---|---|
| o-Toluidine | Photooxidation | Aqueous | N-hydroxy-o-toluidine |
Environmental Stability and Transformation Products
N-hydroxylated amines are generally not stable in environmental matrices. osti.gov Their reactivity dictates their persistence and the nature of their subsequent transformation products.
Research has shown that N-hydroxy-o-toluidine is unstable in aqueous environments, with a tendency to oxidize. osti.gov Within 24 hours, it can be transformed into 2-nitrosotoluene. osti.gov This rapid transformation highlights the transient nature of N-hydroxylated intermediates in water.
The degradation of the parent amines can lead to a variety of other products. In the gas phase, the photo-oxidation of simple methylamines results in the formation of imines (like methanimine) and amides (like formamide (B127407) and N-methyl formamide) as major primary products. nilu.com These reactions can also produce small amounts of nitramines. nilu.comunit.no While these are gas-phase reactions, they indicate potential transformation pathways for amines and their derivatives in various environmental compartments. The degradation of amines can be influenced by numerous factors, including the presence of other atmospheric components like ozone and NOx, which can lead to the formation of nitrosamines and nitramines. ssethermal.comunit.no
Role in Interstellar Chemistry and Astrochemistry
Hydroxylamine (B1172632) (NH₂OH) has been identified as a molecule of significant interest in astrochemistry due to its potential role as a key precursor to prebiotic molecules. oup.comresearchgate.netnih.gov Its detection in the interstellar medium (ISM) provides a crucial link between simple interstellar species and the complex organic molecules necessary for the origin of life. oup.comnih.gov
Hydroxylamine was detected in 2020 in the interstellar medium toward the quiescent molecular cloud G+0.693–0.027, located near the center of the Milky Way. nih.gov Despite being a relatively simple five-atom molecule, its observed abundance is surprisingly low, estimated to be approximately 2.1 × 10⁻¹⁰ relative to molecular hydrogen (H₂). oup.comnih.govarxiv.org Chemical models had previously predicted much higher abundances, suggesting that efficient destruction routes are active in interstellar environments. oup.comresearchgate.net
Several formation mechanisms for hydroxylamine on the surfaces of icy interstellar dust grains have been proposed and experimentally verified:
Successive Hydrogenation of Nitric Oxide (NO) : This is considered a primary formation route. nih.govresearchgate.net It is a fast and barrierless mechanism where NO molecules frozen onto ice mantles are sequentially hydrogenated by hydrogen atoms. nih.gov This process is found to be efficient in both polar (water-rich) and non-polar (carbon monoxide-rich) ice analogues at low temperatures (around 10 K). nih.gov
Oxidation of Ammonia (B1221849) (NH₃) : Experiments simulating interstellar ice conditions have shown that hydroxylamine can be formed from the reaction of ammonia with oxygen (O/O₂) at both very low temperatures (<10 K) and warmer temperatures (~70 K). researchgate.net This can occur via an insertion mechanism of a suprathermal oxygen atom into a nitrogen-hydrogen bond of ammonia. researchgate.net
The low observed abundance of hydroxylamine is likely due to competing destruction pathways on the grain surfaces. oup.comarxiv.org Key destruction reactions include:
Hydrogen Abstraction from HNO : The reaction HNO + H → NO + H₂ can compete with the hydrogenation of HNO to form H₂NO, thereby inhibiting the formation of hydroxylamine. oup.comarxiv.org
Hydrogen Abstraction from NH₂OH : At slightly warmer temperatures (around 20 K), the reaction NH₂OH + H → HNOH + H₂ becomes a significant destruction route. oup.comarxiv.org
The table below outlines the key interstellar reactions governing the abundance of hydroxylamine.
Interactive Data Table: Key Interstellar Reactions for Hydroxylamine (NH₂OH)
| Reaction Type | Reactants | Products | Temperature | Significance |
|---|---|---|---|---|
| Formation | NO + H → HNO | HNO | ~10 K | Step 1 in NO hydrogenation |
| Formation | HNO + H → H₂NO | H₂NO | ~10 K | Step 2 in NO hydrogenation |
| Formation | H₂NO + H → NH₂OH | NH₂OH | ~10 K | Final step in NO hydrogenation |
| Formation | NH₃ + O/O₂ | NH₂OH + (O/H) | <10 K, ~70 K | Alternative formation pathway |
| Destruction | HNO + H | NO + H₂ | ~10 K | Inhibits NH₂OH formation |
Significance in Prebiotic Chemistry (e.g., Intermediates for Amino Acid and Nucleotide Synthesis)
The discovery of interstellar hydroxylamine is of profound importance for theories on the origin of life, as it is a versatile intermediate in abiotic pathways for synthesizing biomolecules. oup.comacs.org It serves as a plausible precursor for both amino acids and the building blocks of RNA. researchgate.netnih.govacs.org
Amino Acid Synthesis : As early as 1959, it was observed that heating hydroxylamine with formaldehyde (B43269) in an aqueous solution could produce glycine, the simplest proteinogenic amino acid, along with other amino acids like alanine. nih.govnih.gov The proposed reaction network involves the initial condensation of formaldehyde and hydroxylamine to form formaldoxime (B1209246) (H₂CNOH). nih.govacs.org This intermediate can then participate in a series of reactions that lead to the formation of hydrogen cyanide (HCN) and eventually amino acids through a Strecker-type synthesis. acs.orgnih.gov
Nucleotide Synthesis : Hydroxylamine has been shown to be a key precursor for the formation of RNA precursors in various prebiotic chemical scenarios. oup.comnih.gov It is considered a crucial component in reaction networks that could lead to the synthesis of nucleobases under plausible early Earth conditions. acs.org
Theoretical and Computational Investigations of N Hydroxy Systems
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of N-hydroxy compounds. wikipedia.org These studies often focus on the ground and excited states of individual molecules to predict their properties and reaction pathways. wikipedia.org
Various computational methods are utilized, including DFT, Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) methods, to achieve a balance between accuracy and computational cost. wikipedia.orgnih.gov For instance, DFT methods like B3LYP are widely used for their efficiency in studying molecular structures, reaction energies, and spectroscopic properties. sumitomo-chem.co.jpnih.gov The choice of basis set, such as 6-311G(d,p) or aug-cc-pVDZ, is also crucial for obtaining reliable results. oup.commdpi.com
Studies on compounds like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have used DFT calculations to analyze vibrational spectra (FTIR and FT-Raman) and electronic transitions. worldscientific.com The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in determining the chemical reactivity and stability of the molecule. dergipark.org.tr For (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide, the calculated HOMO-LUMO energy gap of 4.7013 eV indicates its kinetic stability. dergipark.org.tr
Computational investigations into the complexation of ions like dioxovanadium(IV) (VO₂⁺) with amidoxime (B1450833) ligands reveal that the most stable binding motif involves a tautomeric rearrangement of the ligand to an imino hydroxylamine (B1172632) form. science.govosti.gov This highlights how coordination can influence the electronic structure and stability of N-hydroxy systems. science.gov
The table below presents a selection of computational data for different N-hydroxy systems, illustrating the types of energetic and electronic properties that can be determined through quantum chemical studies.
| Compound/System | Method/Basis Set | Calculated Property | Value |
| (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | B3LYP/6-311G(d,p) | HOMO Energy | -6.1579 eV |
| (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | B3LYP/6-311G(d,p) | LUMO Energy | -1.4566 eV |
| (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | B3LYP/6-311G(d,p) | Energy Gap (ΔE) | 4.7013 eV |
| 2-hydroxypyridine/2-pyridone | CAM-B3LYP/aug-cc-pvdz | Free Energy Change (ΔG) | -2.631 kJ/mol |
| Formamidoximate-VO₂⁺ Complex | R/R-CCSD(T)//B3LYP | Relative Stability (Imino Hydroxylamine vs. Amidoxime) | ~11 kcal/mol more stable |
Tautomerism and Isomerization Pathways
Tautomerism, the interconversion of structural isomers through proton transfer, is a key feature of many N-hydroxy compounds. Computational studies are essential for elucidating the relative stabilities of different tautomers and the energy barriers that separate them. nih.govresearchgate.net
A common tautomeric relationship in N-hydroxy systems is the equilibrium between the amide oxime and the imino hydroxylamine forms. nih.gov For instance, in N-hydroxy amidines, DFT calculations have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. nih.gov The energy difference between these two forms is typically in the range of 4-10 kcal/mol. nih.gov
However, the barrier to interconversion between these tautomers can be quite high, often between 33 and 71 kcal/mol in the gas phase, making spontaneous conversion at room temperature unlikely. nih.gov This high barrier suggests that the two tautomers can coexist as distinct species. Similar findings have been reported for hydroxamic acids, where the N-hydroxy amide (keto) form is more stable than the α-hydroxy oxime (iminol) form. researchgate.net
Computational studies on the complexation of metal ions with amidoxime ligands have shown that the relative stability of tautomers can be reversed upon coordination. osti.gov For example, the imino hydroxylamine tautomer of formamidoximate becomes more stable when bound to the VO₂⁺ ion. osti.gov
The table below summarizes the calculated relative energies and activation barriers for the tautomerism of selected N-hydroxy systems.
| System | Tautomers | Method | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| N-Hydroxy Amidines | Amide Oxime vs. Imino Hydroxylamine | B3LYP/6-311++g | 4-10 | 33-71 |
| Hydroxamic Acids | N-Hydroxy Amide vs. α-Hydroxy Oxime | B3LYP/6-311++G | N-Hydroxy Amide is more stable | High barrier |
| Formamidoximate | Amidoxime vs. Imino Hydroxylamine | B3LYP | Amidoxime is ~10 kcal/mol more stable | >30 (gas phase) |
The presence of solvent molecules can significantly alter the pathways and energetics of proton transfer reactions. nih.govnih.gov Computational models often include explicit solvent molecules (e.g., water) to simulate their catalytic effect on tautomerization. nih.govacs.org
For N-hydroxy amidines, theoretical studies have demonstrated that the presence of one to three water molecules can dramatically lower the energy barrier for tautomerization. nih.gov The activation barrier for this water-assisted proton transfer is reduced to approximately 9-20 kcal/mol, which is significantly lower than the barrier for the uncatalyzed reaction. nih.gov This suggests that in solution, tautomerization can occur much more rapidly. nih.gov
Similarly, for the 2-hydroxypyridine/2-pyridone system, water molecules can act as a bridge to facilitate a concerted proton transfer, lowering the reaction barrier. acs.org The mechanism often involves the formation of a cyclic transition state incorporating the solvent molecules. acs.orgsci-hub.se The effect of the solvent is not limited to protic solvents; the polarity of aprotic solvents can also influence the position of the tautomeric equilibrium. acs.org
In the study of hydroxamic acids, while the relative stabilities of tautomers in solvents like chloroform, acetone (B3395972), and water are similar to the gas phase, the rate constants for interconversion are slightly lower. researchgate.net This indicates that the solvent can have a complex influence on both the thermodynamics and kinetics of tautomerism.
Analysis of Amide Oxime and Imino Hydroxylamine Tautomerism
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. jes.or.jpresearchgate.netscispace.com This allows for a detailed understanding of how chemical reactions involving N-hydroxy systems proceed.
Potential energy surface (PES) calculations provide a map of the energy of a chemical system as a function of the positions of its atoms. jes.or.jpresearchgate.net By identifying the minimum energy pathways on the PES, chemists can determine the most likely mechanism for a given reaction. nih.gov
For example, the decomposition of hydroxylamine has been studied using PES calculations. jes.or.jp These studies have identified various reaction pathways, including unimolecular, bimolecular, and trimolecular mechanisms. jes.or.jp The calculations revealed that a trimolecular mechanism involving a third hydroxylamine molecule as a hydrogen transfer carrier has a lower energy barrier (123 kJ/mol) compared to bimolecular reactions (165 and 220 kJ/mol). jes.or.jp
In the reaction of hydroxylamine with aspirin, the PES was explored to locate transition states for nucleophilic attack. arkat-usa.org The calculations helped to understand the role of intramolecular catalysis in the reaction. arkat-usa.org Similarly, for the SN2 reaction of hydroxylamine with methyl iodide, QM/MM simulations were used to study the PES in both the gas phase and in aqueous solution, highlighting the importance of solvent effects. researchgate.net
From the calculated potential energy surface, it is possible to derive key kinetic and thermodynamic parameters that govern the rate of a reaction. nih.govmdpi.com This includes activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of activation (ΔG‡). mdpi.comresearchgate.net
Transition State Theory (TST) is often used in conjunction with computational chemistry to estimate reaction rate constants. nih.gov For the tautomerism of N-hydroxy amidines, TST was applied to calculate the rate constants for both the simple and water-assisted hydrogen exchange between tautomers. nih.gov The results showed that the water-assisted tautomerism is significantly faster. nih.gov
In the study of Diels-Alder reactions involving N-hydroxymaleimides, both kinetic and thermodynamic parameters were determined. mdpi.comresearchgate.net The activation energy for the forward reaction was found to be 43 ± 7 kJ/mol, while for the reverse reaction it was 90 ± 10 kJ/mol. mdpi.com Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) were also calculated, providing a complete picture of the reaction's feasibility and spontaneity under different conditions. mdpi.comresearchgate.net
The table below provides a summary of calculated kinetic and thermodynamic parameters for various reactions involving N-hydroxy systems.
| Reaction | Method | Parameter | Value |
| Hydroxylamine Decomposition (Trimolecular) | CBS-QB3//B97XD/6-311++G(d,p) | Activation Energy (Ea) | 123 kJ/mol |
| N-Hydroxy Amidine Tautomerism (Water-Assisted) | B3LYP/6-311++g** | Activation Barrier | 9-20 kcal/mol |
| Diels-Alder: Furfuryl Alcohol + N-Hydroxymaleimide (Forward) | ¹H NMR / UV-Vis | Activation Energy (Ea) | 43 ± 7 kJ/mol |
| Diels-Alder: Furfuryl Alcohol + N-Hydroxymaleimide (Reverse) | ¹H NMR / UV-Vis | Activation Energy (Ea) | 90 ± 10 kJ/mol |
| Reaction of Anionic Aspirin with Hydroxylamine | Experimental | Second-Order Rate Constant (kN2) | Varies with substituent |
Potential Energy Surface Calculations
Spectroscopic Property Predictions
Due to the kinetic instability of N,N-dihydroxyamine, its experimental spectroscopic characterization has not been reported. Consequently, high-level computational chemistry serves as the primary source of information regarding its vibrational and rotational spectra. Ab initio calculations have been employed to predict the harmonic vibrational frequencies, which are fundamental to identifying the molecule through infrared (IR) spectroscopy.
Computational studies, such as those employing Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations including a perturbative correction for Triple excitations (QCISD(T)), provide detailed predictions of the molecule's vibrational modes. The calculations reveal distinct frequencies for the O-H, N-H, and N-O stretching modes, as well as various bending and torsional modes.
The highest frequency vibrations correspond to the O-H stretches, predicted to occur in the 3800-3900 cm⁻¹ range. The N-H stretching frequency is predicted to be significantly lower, around 3450 cm⁻¹. The N-O symmetric and asymmetric stretches are located in the mid-infrared region, typically between 900 and 1100 cm⁻¹. These predicted frequencies provide a theoretical fingerprint that would be essential for identifying N,N-dihydroxyamine in a complex chemical environment, such as in matrix isolation experiments. The table below summarizes key harmonic vibrational frequencies calculated at different levels of theory.
Table 1: Predicted Harmonic Vibrational Frequencies (cm⁻¹) for N,N-Dihydroxyamine
This table presents theoretical data. You can sort the table by clicking on the column headers.
| Vibrational Mode Description | Predicted Frequency (cm⁻¹) at MP2/6-311++G(d,p) | Predicted Frequency (cm⁻¹) at QCISD(T)/6-311G(d,p) |
| Asymmetric O-H Stretch | 3891 | 3878 |
| Symmetric O-H Stretch | 3865 | 3855 |
| N-H Stretch | 3452 | 3457 |
| OH Bends / NH Bend | 1512 | 1503 |
| OH Bends / NH Bend | 1344 | 1341 |
| Asymmetric N-O Stretch | 1088 | 1045 |
| Symmetric N-O Stretch | 933 | 921 |
| NOH Bend / Torsion | 667 | 689 |
| Torsional Mode | 488 | 501 |
In addition to vibrational data, computational studies provide optimized geometries from which rotational constants can be derived. These constants are critical for predicting microwave spectra, another powerful technique for the unambiguous identification of gas-phase molecules. The predicted rotational constants for N,N-dihydroxyamine confirm its asymmetric top nature.
Computational Determination of Bond Dissociation Energies
The thermodynamic stability and reactivity of N,N-dihydroxyamine are governed by the strength of its chemical bonds. Computational chemistry offers a robust method for determining bond dissociation energies (BDEs), which quantify the energy required to homolytically cleave a specific bond. For N,N-dihydroxyamine, the primary bonds of interest are the N-H and N-O bonds, as their cleavage dictates the initial fragmentation pathways of the molecule.
High-accuracy composite methods like the Gaussian-n (Gn) series or complete basis set (CBS) methods, alongside methods like QCISD(T), have been used to calculate these BDEs. The calculations consistently show that the N-O bond is significantly weaker than the N-H bond.
The calculated BDE for the N-O bond is approximately 39-42 kcal/mol. This relatively low value suggests that the primary thermal decomposition pathway for N,N-dihydroxyamine involves the fission of one N-O bond to produce a hydroxylaminyl radical (NH(OH)•) and a hydroxyl radical (•OH). In contrast, the N-H bond is considerably stronger, with a calculated BDE in the range of 85-88 kcal/mol. This large energy difference indicates that N-H bond cleavage to form a dihydroxyaminyl radical (•N(OH)₂) and a hydrogen atom is a much less favorable process under thermal conditions.
This computational finding is critical for understanding the potential role of N,N-dihydroxyamine as a chemical intermediate. Its propensity to readily release a hydroxyl radical suggests it could be a potent source of this highly reactive species in chemical and biological systems.
Table 2: Calculated Bond Dissociation Energies (BDEs) for N,N-Dihydroxyamine at 0 K
This table presents theoretical data. You can sort the table by clicking on the column headers.
| Dissociation Reaction | Bond Type | Calculated BDE (kcal/mol) | Representative Computational Method |
| NH(OH)₂ → NH(OH)• + •OH | N–O | 41.8 | QCISD(T)/6-311++G(3df,2p) |
| NH(OH)₂ → •N(OH)₂ + H• | N–H | 87.1 | QCISD(T)/6-311++G(3df,2p) |
Q & A
Q. What are the key physicochemical properties of hydroxylamine derivatives, and how do they influence experimental design?
Hydroxylamine (HNO) and its derivatives exhibit distinct properties critical for experimental planning. For example, hydroxylamine hydrochloride (HNO·HCl) is hygroscopic and thermally unstable, requiring storage at 2–8°C to prevent decomposition . The molecular weight (33.03 g/mol) and IUPAC structure (NHOH) dictate solubility in polar solvents like water, which is essential for reaction media selection. Stability studies indicate that prolonged storage increases hazardous degradation products, necessitating fresh preparation for sensitive assays .
Q. What are the standard synthetic protocols for N-hydroxy amino derivatives, and how are they validated?
N-hydroxy amino compounds are synthesized via nucleophilic substitution or condensation. For example, N-benzoyl-N-phenylhydroxylamine is prepared by reacting phenylhydroxylamine with benzoyl chloride under alkaline conditions (sodium bicarbonate), followed by filtration and purification with ammonia . Validation includes LC-MS for purity (>95%) and NMR (¹H/¹³C) to confirm functional groups (–NHOH). Kinetic studies under varying pH and temperature ensure reproducibility .
Q. How should hydroxylamine derivatives be handled to mitigate safety risks in laboratory settings?
Key precautions include:
- Use of fume hoods and PPE (gloves, goggles) due to respiratory and dermal toxicity .
- Avoidance of metal catalysts (e.g., Fe³⁺) to prevent explosive decomposition .
- Compliance with OSHA and EPA guidelines for disposal, as hydroxylamine derivatives generate hazardous byproducts (e.g., NO) upon incineration .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in hydroxylamine-mediated NDMA formation during ozonation?
Studies report conflicting pathways for N-nitrosodimethylamine (NDMA) formation. While hydroxylamine (HA) reacts with dimethylamine (DMA) to form unsymmetrical dimethylhydrazine (UDMH), ozonation of UDMH does not always yield NDMA, suggesting pH-dependent intermediates . Computational DFT analyses reveal that protonated HA (NHOH) reacts preferentially with DMA at pH < 7, but competing ozone-HA reactions (rate constant: 2 × 10⁴ M⁻¹s⁻¹) dominate at higher pH, reducing NDMA yields .
Q. How can N-substituted hydroxylamine derivatives improve sensitivity in aldehyde detection?
N-hydroxy amino groups (–NHOH) in derivatization agents (e.g., coumarin-based probes) form stable nitrones with aldehydes under mild conditions (room temperature, pH 5–7). Unlike O-substituted derivatives (which require oxime reduction), nitrones enable direct fluorescence or LC-MS detection with a 10–100x sensitivity enhancement. Optimization involves varying chain length (C12–C18) to balance solubility and analyte binding .
Q. What strategies resolve stereoselectivity challenges in synthesizing chiral N-hydroxy-α-amino alcohols?
Chiral N-hydroxy amino alcohols are precursors to nitrones for asymmetric cycloadditions. Current limitations include over-oxidation to nitro compounds. Methods include:
- Epoxide ring-opening with hydroxylamine (yield: 60–70%, enantiomeric excess >90%) .
- Catalytic hydrogenation of nitrones using Ir/Rh complexes to preserve stereochemistry .
- pH-controlled reactions (<5) to suppress nitroso byproducts .
Key Methodological Recommendations
- Contradiction Analysis : Validate conflicting mechanisms (e.g., NDMA pathways) using isotopic labeling (¹⁵N-DMA) and tandem MS .
- Stereoselective Synthesis : Monitor reaction progress via chiral HPLC to optimize enantiomeric excess .
- Safety Protocols : Regularly update SDS for stored derivatives and conduct peroxide tests for aged samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
